Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-
Description
The exact mass of the compound Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
62638-69-1 |
|---|---|
Molecular Formula |
C8H9N3S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N-ethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C8H9N3S/c1-2-9-8-11-6-4-3-5-10-7(6)12-8/h3-5H,2H2,1H3,(H,9,11) |
InChI Key |
RWSFBSWRFBRXDY-UHFFFAOYSA-N |
SMILES |
CCNC1=NC2=C(S1)N=CC=C2 |
Canonical SMILES |
CCNC1=NC2=C(S1)N=CC=C2 |
solubility |
24.7 [ug/mL] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Chemical, Physical, and Pharmacological Profiling of N-ethyl-thiazolo[5,4-b]pyridin-2-amine
Executive Summary
The thiazolo[5,4-b]pyridine scaffold is a highly privileged chemotype in modern drug discovery, frequently leveraged for its robust kinase inhibitory properties. Specifically, N-ethyl-thiazolo[5,4-b]pyridin-2-amine represents a critical structural node. By functionalizing the exocyclic 2-amine with an ethyl group, medicinal chemists can finely tune the molecule's steric bulk, lipophilicity, and hydrogen-bonding network. This in-depth guide dissects the physicochemical properties, structural biology, and green synthesis protocols associated with this compound, providing a comprehensive resource for drug development professionals targeting oncology and neurodegenerative pathways.
Physicochemical Architecture
The addition of an N-ethyl group to the base thiazolo[5,4-b]pyridin-2-amine core significantly alters its solvation shell and membrane permeability. While the primary amine variant is highly polar, the secondary amine in the N-ethyl derivative strikes an optimal balance between aqueous solubility and lipophilic membrane penetration—a critical factor for central nervous system (CNS) targets and intracellular kinase inhibition.
Table 1: Computed Physicochemical Properties
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₈H₉N₃S | Standard low-molecular-weight fragment. |
| Molecular Weight | 179.24 g/mol | Highly efficient ligand efficiency (LE); ideal for fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area (TPSA) | ~68 Ų | Excellent for blood-brain barrier (BBB) penetration (optimal < 90 Ų). |
| XLogP (Partition Coefficient) | ~2.3 | Balanced lipophilicity, preventing non-specific hydrophobic trapping in lipid bilayers. |
| Hydrogen Bond Donors | 1 | The secondary amine retains critical H-bond donor capacity for kinase hinge binding. |
| Hydrogen Bond Acceptors | 3 | Pyridine and thiazole nitrogens act as strong H-bond acceptors. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding. |
Structural Biology & Kinase Inhibition Mechanics
Thiazolo[5,4-b]pyridine derivatives exhibit distinct, target-dependent binding modes within the ATP-binding pockets of various kinases, including PI3K, c-KIT, ITK, and VEGFR2[1].
Causality in Hinge Binding: The orientation of the molecule within the kinase hinge region is dictated by its heteroatom arrangement. For PI3K , the 4-nitrogen of the thiazolo[5,4-b]pyridine core acts as the primary hinge-binding motif, forming a critical hydrogen bond with the kinase backbone[1][2]. Conversely, for kinases like ITK and c-KIT , the 1-nitrogen and the exocyclic 2-amino group are the primary drivers of H-bonding contact[1].
By introducing an N-ethyl group at the 2-position, the molecule retains one hydrogen bond donor while projecting a hydrophobic ethyl vector into the adjacent ribose-binding pocket. This steric projection prevents promiscuous binding, thereby increasing kinase selectivity and reducing off-target toxicity.
Mechanism of PI3K pathway inhibition by thiazolo[5,4-b]pyridine derivatives.
Green Synthesis Methodology: Microwave-Assisted Cyclization
Traditional syntheses of 2-aminothiazolo[5,4-b]pyridines often rely on toxic solvents and prolonged reflux times. Recent advancements in green chemistry have validated the use of Sabinene —a natural bicyclic monoterpene derived from biomass—as a highly efficient, recyclable solvent for this cyclization under microwave activation[3][4].
Reaction Causality: The reaction between 3-amino-2-chloropyridine and ethyl isothiocyanate proceeds via a thiourea intermediate. The elevated temperature provided by microwave irradiation facilitates the tautomerization of the thiourea into its thiol form. The nucleophilic thiol then undergoes an intramolecular cyclization by displacing the adjacent chlorine atom, closing the thiazole ring and extruding HCl[3][5].
Step-by-Step Synthetic Protocol
-
Preparation: In a heavy-walled microwave-safe tube, combine 3-amino-2-chloropyridine (1.1 equivalents) and ethyl isothiocyanate (1.0 equivalent).
-
Solvent Addition: Suspend the reagents in 1.0 mL of distilled Sabinene (green solvent).
-
Microwave Activation: Seal the tube and subject the mixture to microwave irradiation at 130 °C for exactly 2 hours. Rationale: Microwave heating ensures uniform thermal distribution, accelerating the thiol tautomerization and subsequent nucleophilic aromatic substitution (SNAr).
-
Isolation: Upon completion, cool the vessel to room temperature. The product typically precipitates as a hydrochloride salt.
-
Purification: Filter the crude mixture under vacuum, washing the filter cake with cold ethyl acetate to remove residual Sabinene and unreacted starting materials.
-
Characterization: Confirm the structure via ¹H NMR (focusing on the ethyl quartet/triplet and the pyridine aromatic protons) and HRMS (m/z [M+H]⁺ calculated for C₈H₁₀N₃S⁺: 180.059).
Microwave-assisted green synthesis of N-ethyl-thiazolo[5,4-b]pyridin-2-amine.
Pharmacological Validation: Kinase Inhibition Workflow
To validate the efficacy of N-ethyl-thiazolo[5,4-b]pyridin-2-amine derivatives, a self-validating enzymatic assay must be employed. The ADP-Glo™ Kinase Assay is the gold standard, as it directly measures the depletion of ATP (and generation of ADP), providing a highly accurate readout of competitive inhibition at the ATP-binding site[2][6].
Step-by-Step PI3K Enzymatic Assay Protocol
-
Reagent Preparation: Prepare a 1X kinase buffer (typically containing HEPES, MgCl₂, EGTA, and a reducing agent like DTT).
-
Compound Dilution: Serially dilute the N-ethyl-thiazolo[5,4-b]pyridin-2-amine compound in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of ≤1% (preventing solvent-induced enzyme denaturation).
-
Enzyme-Inhibitor Pre-incubation: Combine recombinant PI3K (e.g., PI3Kα) with the inhibitor in a 384-well plate. Incubate at room temperature for 15 minutes. Rationale: Pre-incubation allows the compound to establish binding equilibrium within the hinge region before substrate competition begins.
-
Reaction Initiation: Add a substrate mixture containing PIP2 and ultra-pure ATP (at a concentration near the enzyme's K_m value). Incubate for 60 minutes at 25 °C.
-
Signal Generation: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence using a microplate reader.
-
Data Analysis: Plot the luminescence values against the log of the inhibitor concentration. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
References
- Source: Molecules (2020) / PubMed Central (NIH)
- Source: MDPI (2024)
- Source: Preprints.org / Molecules (2023)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- CAS number and synonyms
An In-depth Technical Guide to the Thiazolo[5,4-b]pyridine Core: Focus on N-ethyl-thiazolo[5,4-b]pyridin-2-amine
Authored by a Senior Application Scientist
Introduction: The Thiazolo[5,4-b]pyridine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The thiazolo[5,4-b]pyridine skeleton is a quintessential example of such a scaffold.[1] Its structural resemblance to endogenous purines and other key bicyclic heterocycles allows it to serve as a versatile template for designing potent and selective modulators of various physiological pathways.
This guide provides a comprehensive technical overview of the thiazolo[5,4-b]pyridine core, with a specific focus on the N-ethyl substituted 2-amino derivative. We will delve into its chemical identity, synthesis protocols, and the extensive biological applications that make this scaffold a subject of intense research for professionals in drug development. Derivatives of this core have shown significant promise as kinase inhibitors, anticancer agents, and antimicrobials, highlighting its vast therapeutic potential.[2][3][4]
PART 1: Chemical Identity and Nomenclature
A precise understanding of a compound's identity is foundational to all scientific inquiry. This section clarifies the nomenclature, CAS registration, and known synonyms for the target compound and its parent structure.
Core Structure: Thiazolo[5,4-b]pyridin-2-amine
The fundamental structure is a fused heterocyclic system where a thiazole ring is annulated to a pyridine ring. The "-2-amine" suffix indicates an amino group substituted at the 2-position of the thiazole ring.
Target Derivative: N-ethyl-thiazolo[5,4-b]pyridin-2-amine
This guide focuses on the derivative where one hydrogen of the 2-amino group is replaced by an ethyl group. As of this writing, a specific CAS number for this exact aromatic structure is not prominently indexed in major chemical databases. However, a closely related compound with a saturated pyridine ring is cataloged:
-
Related Saturated Analog: N-Ethyl-4H,5H,6H,7H-[1]thiazolo[5,4-b]pyridin-2-amine
-
CAS Number for Saturated Analog: 2059993-58-5
-
Molecular Formula for Saturated Analog: C₈H₁₃N₃S
For the purpose of this guide, subsequent data for the aromatic target compound will be based on its calculated properties.
Physicochemical Properties
The following table summarizes key computed and known properties for the parent amine and the target N-ethyl derivative.
| Property | Thiazolo[5,4-b]pyridin-2-amine | N-ethyl-thiazolo[5,4-b]pyridin-2-amine (Calculated) |
| Molecular Formula | C₆H₅N₃S | C₈H₉N₃S |
| Molecular Weight | 151.19 g/mol [5] | 179.24 g/mol |
| InChIKey | OGWPHTRWLWDCOC-UHFFFAOYSA-N | FQZWSJUIBOKXRE-UHFFFAOYSA-N |
| Physical Form | Yellow to Brown Solid | (Predicted) Solid |
| Storage | 2-8°C, Sealed in dry, Keep in dark place | (Recommended) 2-8°C, Inert atmosphere |
PART 2: Synthesis and Methodologies
The construction of the thiazolo[5,4-b]pyridine core is a well-established process in synthetic organic chemistry. The most common and versatile approach involves the reaction of a 3-amino-2-chloropyridine derivative with an appropriate isothiocyanate. This method provides a direct and efficient route to 2-(substituted)-aminothiazolo[5,4-b]pyridines.
Causality in Synthetic Design
The choice of a 3-amino-2-chloropyridine as the starting material is strategic. The chlorine atom at the 2-position serves as an excellent leaving group, while the adjacent amino group at the 3-position acts as the nucleophile required for the key cyclization step. The isothiocyanate (R-N=C=S) reagent serves a dual purpose: it introduces the desired N-substituent (in our case, an ethyl group) and provides the necessary carbon and sulfur atoms to form the fused thiazole ring. The reaction proceeds through an intermediate thiourea, which then undergoes an intramolecular nucleophilic substitution to displace the chlorine and form the bicyclic system.[6][7]
General Synthesis Workflow
The diagram below illustrates the general synthetic pathway.
Caption: General synthesis of N-ethyl-thiazolo[5,4-b]pyridin-2-amine.
Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure adapted from established methodologies for synthesizing this class of compounds.[6][7][8]
Objective: To synthesize N-ethyl-thiazolo[5,4-b]pyridin-2-amine.
Materials:
-
3-amino-2-chloropyridine (1.0 equiv)
-
Ethyl isothiocyanate (1.1 equiv)
-
Anhydrous solvent (e.g., DMF, or a green solvent like Sabinene[6])
-
Reaction vessel (e.g., sealed microwave vial or round-bottom flask with condenser)
-
Stirring plate with heating
-
Filtration apparatus
-
Ethyl acetate and Diethyl ether (for washing)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add 3-amino-2-chloropyridine (1.0 equiv).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., Sabinene, 1-2 mL per mmol of starting material).[6]
-
Reagent Addition: Add ethyl isothiocyanate (1.1 equiv) to the mixture.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture. Optimal conditions may vary, but a typical starting point is 110-130°C for 2-4 hours.[6] The reaction can be performed using conventional heating or microwave irradiation, with microwave often leading to shorter reaction times.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS. A key indicator of success is the precipitation of the product from the reaction mixture as it forms.[7]
-
Work-up and Isolation: a. After completion, allow the reaction mixture to cool to room temperature. b. Filter the resulting precipitate. c. Wash the isolated solid sequentially with ethyl acetate and then diethyl ether to remove any unreacted starting materials and impurities.[6]
-
Purification and Validation: The product is often isolated in high purity without further purification.[6] Its identity and purity should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the ethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight (179.24 for [M+H]⁺).
-
Melting Point: To assess purity.
-
PART 3: Applications and Biological Significance
The thiazolo[5,4-b]pyridine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology. Its ability to act as a hinge-binding motif for various kinases makes it an attractive starting point for designing potent inhibitors.[2]
Role as Kinase Inhibitors
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Thiazolo[5,4-b]pyridine derivatives have been expertly designed to target the ATP-binding site of numerous kinases.
| Target Kinase | Therapeutic Area | Example/Study | Citation |
| PI3K (Phosphoinositide 3-kinase) | Oncology | Novel derivatives show potent, nanomolar inhibition of PI3Kα. | [1] |
| c-KIT | Oncology (GIST) | Designed to overcome imatinib resistance in gastrointestinal stromal tumors. | [2] |
| EGFR-TK (Epidermal Growth Factor Receptor - Tyrosine Kinase) | Oncology (NSCLC) | Derivatives show potent activity against resistance mutations in non-small cell lung cancer. | [3] |
| CDK4/6 (Cyclin-Dependent Kinase 4/6) | Oncology | N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines show high potency. | [9] |
| VEGFR2 | Oncology (Angiogenesis) | The scaffold has been functionalized to target the ATP-binding site. | [2] |
Signaling Pathway Intervention
The diagram below illustrates how thiazolo[5,4-b]pyridine derivatives can intervene in a simplified kinase signaling pathway, a common mechanism for their anticancer effects.
Caption: Inhibition of kinase signaling by thiazolo[5,4-b]pyridine derivatives.
Broader Biological Activities
Beyond oncology, the thiazolo[5,4-b]pyridine core has been explored for a range of other pharmacological activities, demonstrating its versatility.[1][4][10] These include:
-
Antimicrobial and Antifungal Activity [4]
-
Antioxidant Properties [10]
-
Anti-inflammatory Effects
-
DNA Gyrase B Inhibition [1]
Conclusion
The N-ethyl-thiazolo[5,4-b]pyridin-2-amine is a representative member of a powerful class of heterocyclic compounds. The thiazolo[5,4-b]pyridine scaffold is a validated privileged structure that provides a robust foundation for the rational design of targeted therapies. Its straightforward and efficient synthesis allows for extensive derivatization, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. For researchers and scientists in drug development, this scaffold continues to be a fertile ground for discovering novel agents to address unmet medical needs, particularly in the realm of oncology and infectious diseases. Further investigation into this and related derivatives is highly warranted.
References
-
Jo, H., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). [Link]
-
Zhang, M., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. [Link]
-
Deshmukh, S. J., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry. [Link]
-
OUCI. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting…. [Link]
-
Aghahosseini, H., et al. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of Biomolecular Structure and Dynamics. [Link]
-
Messire, G., et al. (2023). Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Molecules. [Link]
-
Sonawane, M., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry. [Link]
-
Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds. [Link]
-
Gomha, S. M., et al. (2019). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. Chemistry Central Journal. [Link]
-
Chemsrc. N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine. [Link]
-
ChemBK. N-ethyl-2-(pyridin-3-yl)thiazol-5-amine. [Link]
-
Messire, G., et al. (2023). Sabinene a New Green Solvent: Use in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Preprints.org. [Link]
-
ChemSynthesis. (5-ethylamino-thiazolo[5,4-d]pyrimidin-2-yl)-amine. [Link]
-
Matrix Fine Chemicals. [1]THIAZOLO[5,4-B]PYRIDIN-2-AMINE. [Link]
-
Tadesse, S., et al. (2017). A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors. Future Medicinal Chemistry. [Link]
-
Chemical Synthesis Database. N,N-diethyl[1]thiazolo[5,4-c]pyridin-2-amine. [Link]
-
Chornous, V., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Pharmaceuticals (Basel). [Link]
-
ResearchGate. Synthesis of phenylthiazolo[5,4-b]pyridines. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [1,3]THIAZOLO[5,4-B]PYRIDIN-2-AMINE | CAS 31784-70-0 [matrix-fine-chemicals.com]
- 6. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sabinene a New Green Solvent: Use in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation[v1] | Preprints.org [preprints.org]
- 9. A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
Engineering Thiazolo[5,4-b]pyridin-2-amine Scaffolds: A Technical Guide to Biological Activity, Synthesis, and Target Engagement
Executive Summary & Scaffold Significance
The Thiazolo[5,4-b]pyridin-2-amine core has emerged as a highly privileged bicyclic heterocycle in modern medicinal chemistry. By fusing a thiazole ring with a pyridine system, this scaffold presents a unique electronic distribution and a rigid, planar geometry that is highly favorable for intercalating into the ATP-binding pockets of various kinases.
As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its modularity. By systematically modifying the functional groups at the 2-amino and 6-positions, researchers can finely tune the molecule's pharmacokinetic profile and target selectivity. Recent breakthroughs have demonstrated the profound biological activity of these derivatives, particularly as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and Phosphoinositide 3-Kinase (PI3K) pathways, which are critical drivers in non-small cell lung cancer (NSCLC) and other malignancies[1].
Molecular Targets and Pharmacological Efficacy
Overcoming EGFR-TK Resistance in NSCLC
First- and second-generation EGFR inhibitors often fail due to acquired resistance mutations, most notably the T790M and C797S mutations. Thiazolo[5,4-b]pyridine derivatives have been rationally designed to overcome this barrier. By incorporating specific sulfonamide and aminopyrimidine moieties, these compounds bypass the steric hindrance introduced by the bulky methionine residue in the T790M mutant[1].
Mechanistic Causality: Molecular docking simulations confirm that the nitrogen atoms within the thiazolo-pyridine core act as critical hydrogen bond acceptors. Specifically, they establish essential hinge interactions with the Cys797 residue of the kinase domain. This direct target engagement anchors the inhibitor within the active site, effectively shutting down the downstream phosphorylation cascade[1].
Isoform-Selective PI3K Inhibition
The PI3K/AKT/mTOR signaling pathway is a master regulator of cell survival and proliferation. Thiazolo[5,4-b]pyridine analogues substituted with 2-pyridyl and 4-morpholinyl groups have shown exceptional, nanomolar potency against PI3Kα, PI3Kγ, and PI3Kδ isoforms[2].
Mechanistic Causality: The morpholine oxygen acts as a crucial hydrogen bond acceptor with the valine residue in the PI3K hinge region, while the thiazolo-pyridine core occupies the affinity pocket. Notably, replacing the pyridyl attachment with a phenyl group leads to a significant decrease in activity, proving that the localized electronegativity of the nitrogen is non-negotiable for optimal kinase binding[2].
Mechanism of Thiazolo[5,4-b]pyridin-2-amines inhibiting EGFR/PI3K pathways.
Quantitative Efficacy Profiles
To contextualize the biological activity, the table below summarizes the inhibitory concentrations ( IC50 ) of leading derivatives against specific kinase targets and resistant cancer cell lines.
| Compound | Structural Modification | Target / Cell Line | IC50 Value | Reference |
| 10k | 2-aminopyrimidin-5-yl + sulfonamide | HCC827 (NSCLC) | 0.010 μM | [1] |
| 10k | 2-aminopyrimidin-5-yl + sulfonamide | NCI-H1975 (NSCLC) | 0.08 μM | [1] |
| 19a | 2-pyridyl + 4-morpholinyl | PI3Kα Enzyme | 3.6 nM | [2] |
| 19a | 2-pyridyl + 4-morpholinyl | PI3Kγ Enzyme | 1.8 nM | [2] |
| 5j | 4-(4-methylquinolin-2-yl)phenyl | H1975 (L858R/T790M) | 0.02 μM | [3] |
Green Synthesis Modalities: The Sabinene Advantage
Historically, synthesizing bicyclic heterocycles required toxic, petroleum-based solvents (e.g., DMF, DMSO) and prolonged reflux times. Modern protocols have shifted toward green chemistry, specifically utilizing Sabinene —a natural bicyclic monoterpene derived from biomass waste—coupled with microwave irradiation[4].
Green synthesis workflow of Thiazolo[5,4-b]pyridin-2-amines using sabinene.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.
Protocol A: Microwave-Assisted Synthesis in Green Solvents
Objective: Synthesize N-substituted thiazolo[5,4-b]pyridin-2-amines with high yield and minimal environmental impact[4].
-
Reagent Preparation: In a microwave-safe sealed tube, combine 1.1 equivalents of 3-amino-2-chloropyridine with 1.0 equivalent of the target isothiocyanate.
-
Solvent Addition: Suspend the mixture in 1 mL of Sabinene.
-
Causality: Sabinene possesses a high boiling point and excellent dielectric properties. The sealed tube prevents solvent evaporation and allows for safe pressure buildup, which is thermodynamically required to force the nucleophilic attack.
-
-
Microwave Activation: Irradiate the mixture at 130°C for exactly 2 hours.
-
Causality: The tautomerization of the intermediate thiourea into a thione/thiol is highly endothermic. Microwave energy provides rapid, localized superheating that seamlessly overcomes the activation energy barrier, allowing the thiol to displace the chlorine atom and close the thiazole ring[4].
-
-
Isolation & Self-Purification: Allow the vessel to cool to room temperature. Filter the resulting precipitate and wash with ethyl acetate.
-
Causality: As the non-polar sabinene cools, it keeps unreacted starting materials and byproducts in solution. The highly polar thiazolo-pyridine product crashes out of the solution, acting as an automatic, self-purifying visual indicator of a successful reaction.
-
Protocol B: Self-Validating PI3K Enzymatic Inhibition Assay
Objective: Quantify the IC50 of synthesized derivatives against PI3K isoforms using a luminescence-based ADP detection system[2].
-
Enzyme/Substrate Complexation: Incubate recombinant PI3K protein with PIP2 lipid substrate in a kinase buffer containing HEPES, EGTA, and MgCl2 .
-
Causality: The Mg2+ ions are strictly necessary to coordinate the phosphate groups of ATP, stabilizing the transition state during the kinase-mediated phosphate transfer.
-
-
Inhibitor Introduction: Add the thiazolo[5,4-b]pyridin-2-amine derivative in a 10-point serial dilution.
-
ATP Initiation: Initiate the reaction by adding ATP calibrated precisely to the Michaelis constant ( Km ) of the specific PI3K isoform.
-
Causality: Operating exactly at the Km ensures the assay is highly sensitive to competitive inhibitors targeting the ATP-binding pocket. Oversaturating with ATP would mask the inhibitor's binding affinity, leading to artificially inflated (false-negative) IC50 values.
-
-
Reaction Termination & Luminescent Readout: Add ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction.
-
Causality (Self-Validation): This is a self-validating readout. The emitted luminescence is directly and strictly proportional to the amount of ADP produced by the kinase. Therefore, a highly potent inhibitor will consistently present an inversely proportional luminescent signal, confirming target engagement without background interference[2].
-
Conclusion
The rational design and synthesis of Thiazolo[5,4-b]pyridin-2-amine derivatives represent a masterclass in targeted medicinal chemistry. By leveraging green synthesis methodologies like sabinene-mediated microwave irradiation, researchers can sustainably generate libraries of these compounds. Their proven ability to selectively inhibit mutant EGFR and PI3K isoforms positions them as highly promising lead candidates for next-generation oncology therapeutics.
References
-
[1] Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. National Institutes of Health (NIH) / PubMed. 1
-
[2] Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. 2
-
[3] Design and Synthesis of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent and Selective EGFR-TK Inhibitors. ResearchGate. 3
-
[4] Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. National Institutes of Health (NIH) / PMC. 4
Sources
- 1. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Thiazolo[5,4-b]pyridines
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its structural resemblance to endogenous purines allows for unique interactions with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including but not limited to anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] This in-depth technical guide provides a comprehensive review of the primary synthetic methodologies for constructing the thiazolo[5,4-b]pyridine core. The content herein is tailored for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. We will delve into classical condensation and cyclization strategies, explore modern palladium-catalyzed cross-coupling reactions for the synthesis of complex derivatives, and examine novel electrochemical and green chemistry approaches that address the growing need for sustainable synthetic practices. Each section includes detailed mechanistic explanations, step-by-step experimental protocols, and comparative data to inform experimental design and optimization.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Core
The fusion of a thiazole ring with a pyridine ring gives rise to a class of heterocyclic compounds known as thiazolopyridines. Among the various isomers, the thiazolo[5,4-b]pyridine system has garnered significant attention due to its remarkable biological activity.[3][4] This activity is largely attributed to its role as a bioisostere of purines, allowing it to modulate the function of enzymes and receptors that interact with adenine and guanine.[1] Consequently, thiazolo[5,4-b]pyridine derivatives have been successfully developed as potent inhibitors of kinases, such as EGFR-TK in non-small cell lung cancer, and have shown promise in various other therapeutic areas.[5]
The synthetic accessibility and the potential for diverse functionalization of the thiazolo[5,4-b]pyridine core have made it a fertile ground for drug discovery and development. This guide aims to provide a critical and detailed examination of the key synthetic routes to this important scaffold, empowering chemists to select and adapt methodologies for their specific research and development goals.
Classical Synthetic Strategies: Building the Core
The foundational methods for constructing the thiazolo[5,4-b]pyridine skeleton typically involve the formation of the thiazole ring onto a pre-existing, appropriately substituted pyridine. These methods are valued for their reliability and access to a wide range of starting materials.
One-Pot Synthesis from Halogenated Pyridines and Thioamides/Thioureas
A highly efficient and direct approach to the thiazolo[5,4-b]pyridine core is the one-pot reaction of a substituted chloronitropyridine with a thioamide or thiourea.[2][6] This method is particularly effective for the synthesis of 6-nitrothiazolo[5,4-b]pyridine derivatives, which are versatile intermediates for further functionalization.
Causality and Mechanistic Insight: The reaction proceeds through an initial nucleophilic aromatic substitution (SNAr), where the sulfur atom of the thioamide attacks the electron-deficient carbon bearing the chlorine atom on the pyridine ring. The presence of a strong electron-withdrawing group, such as a nitro group, in the para-position is crucial for activating the ring towards this nucleophilic attack. Following the initial substitution, an intramolecular cyclization occurs, where the nitrogen of the thioamide attacks the carbon of the nitro group's adjacent carbon, leading to the formation of the thiazole ring and subsequent aromatization.
Figure 1: General workflow for the one-pot synthesis of thiazolo[5,4-b]pyridines.
Experimental Protocol: Synthesis of 2-Methyl-6-nitrothiazolo[5,4-b]pyridine
-
Materials: 2-Chloro-3-nitropyridine, thioacetamide, potassium carbonate, N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-chloro-3-nitropyridine (1.0 mmol) in DMF (10 mL), add thioacetamide (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture at 80 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 2-methyl-6-nitrothiazolo[5,4-b]pyridine.
-
Cyclization of Pyridylthioureas
Another robust and widely used method involves the synthesis and subsequent cyclization of N-pyridylthiourea derivatives.[7] This two-step approach offers flexibility in the introduction of substituents on the exocyclic nitrogen of the resulting 2-aminothiazolo[5,4-b]pyridine.
Causality and Mechanistic Insight: The synthesis begins with the reaction of an aminopyridine with an isothiocyanate to form the corresponding N-pyridylthiourea. The subsequent cyclization can be promoted by various reagents, with the choice of reagent influencing the reaction pathway. In the presence of a strong acid, such as trifluoroacetic acid, the thiourea sulfur acts as a nucleophile, attacking the pyridine ring, followed by dehydration to form the thiazole ring.[7] Alternatively, oxidative cyclization using reagents like bromine in acetic acid can also be employed.
Figure 2: Mechanism of acid-catalyzed cyclization of a pyridylthiourea.
Experimental Protocol: Synthesis of 2-(Phenylamino)thiazolo[5,4-b]pyridine
-
Part 1: Synthesis of N-(pyridin-3-yl)-N'-phenylthiourea
-
Dissolve 3-aminopyridine (1.0 mmol) in acetone (15 mL).
-
Add phenyl isothiocyanate (1.0 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Collect the precipitated solid by filtration, wash with cold acetone, and dry to yield the thiourea derivative.
-
-
Part 2: Acid-Catalyzed Cyclization
-
Suspend the N-(pyridin-3-yl)-N'-phenylthiourea (1.0 mmol) in trifluoroacetic acid (5 mL).
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Modern Synthetic Approaches for Advanced Derivatives
With the increasing demand for complex and highly functionalized thiazolo[5,4-b]pyridines for structure-activity relationship (SAR) studies, modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have become indispensable.
Multi-step Synthesis via Suzuki Cross-Coupling
This strategy involves the initial construction of a halogenated thiazolo[5,4-b]pyridine scaffold, which then serves as a handle for introducing a wide array of substituents via Suzuki cross-coupling.[5]
Causality and Mechanistic Insight: The synthesis typically begins with the formation of a bromo- or iodo-substituted thiazolo[5,4-b]pyridine using one of the classical methods described above. This halogenated intermediate then undergoes a palladium-catalyzed Suzuki coupling with a boronic acid or boronate ester. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. This approach allows for the late-stage introduction of diverse aryl and heteroaryl moieties.
Experimental Protocol: Representative Suzuki Coupling for Thiazolo[5,4-b]pyridine Derivatization
-
Materials: 6-Bromo-2-methylthiazolo[5,4-b]pyridine, (2-aminopyrimidin-5-yl)boronic acid, tetrakis(triphenylphosphine)palladium(0), potassium carbonate, 1,4-dioxane, water.
-
Procedure:
-
In a microwave vial, combine 6-bromo-2-methylthiazolo[5,4-b]pyridine (1.0 mmol), (2-aminopyrimidin-5-yl)boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Add a 3:1 mixture of 1,4-dioxane and water (8 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
-
Novel and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the development of new synthetic routes. For thiazolo[5,4-b]pyridines, this has led to the exploration of electrochemical methods and the use of environmentally benign solvents.
TEMPO-Catalyzed Electrochemical C-H Thiolation
A modern, metal- and reagent-free approach to construct the thiazole ring involves the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed electrochemical C-H thiolation of N-(pyridin-3-yl)thioamides.[6]
Causality and Mechanistic Insight: This method utilizes an electrochemical cell to generate the active catalytic species. The TEMPO radical is oxidized at the anode to the TEMPO+ cation. This cation then oxidizes the thioamide substrate, likely through an inner-sphere electron transfer, to generate a thioamidyl radical. This radical intermediate then undergoes a homolytic aromatic substitution onto the pyridine ring at the C2 position, followed by further oxidation and deprotonation to afford the aromatic thiazolo[5,4-b]pyridine product. This process avoids the use of stoichiometric chemical oxidants, with electricity being the "green" oxidant.
Experimental Protocol: Electrochemical Synthesis of 2-Phenylthiazolo[5,4-b]pyridine
-
Materials: N-(pyridin-3-yl)thiobenzamide, TEMPO, tetra-n-butylammonium tetrafluoroborate (n-Bu4NBF4), acetonitrile, methanol.
-
Procedure:
-
In an undivided electrochemical cell equipped with a carbon plate anode and a platinum plate cathode, dissolve N-(pyridin-3-yl)thiobenzamide (0.5 mmol), TEMPO (0.05 mmol, 10 mol%), and n-Bu4NBF4 (0.25 mmol, 50 mol%) in a 1:1 mixture of acetonitrile and methanol (10 mL).
-
Pass a constant current of 10 mA through the solution at room temperature until approximately 3.0 F/mol of charge has been consumed.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to yield the product.
-
Comparative Analysis of Synthetic Methods
The choice of synthetic route to a particular thiazolo[5,4-b]pyridine derivative depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials. The following table provides a comparative summary of the discussed methodologies.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |
| One-Pot from Chloronitropyridine | Chloronitropyridine, Thioamide/Thiourea | Base (e.g., K2CO3) | Good to Excellent | High atom economy, operational simplicity.[2][6] | Limited to nitro-substituted derivatives. |
| Cyclization of Pyridylthiourea | Aminopyridine, Isothiocyanate | Acid (e.g., TFA) or Oxidant (e.g., Br2) | Moderate to Good | Flexible for 2-amino substitution.[7] | Two-step process, may require harsh reagents. |
| Suzuki Cross-Coupling | Halogenated Thiazolo[5,4-b]pyridine, Boronic Acid | Pd Catalyst (e.g., Pd(PPh3)4), Base | Good to Excellent | High functional group tolerance, late-stage diversification.[5] | Multi-step, requires expensive catalyst. |
| Electrochemical C-H Thiolation | N-Pyridylthioamide | TEMPO, Electrolyte | Good | Metal- and oxidant-free, mild conditions.[6] | Requires specialized electrochemical equipment. |
Conclusion and Future Outlook
The synthesis of thiazolo[5,4-b]pyridines has evolved from classical condensation reactions to sophisticated, multi-step sequences and innovative green chemical processes. The methods outlined in this guide provide a robust toolkit for chemists to access a wide range of derivatives for various applications. The one-pot synthesis from chloronitropyridines remains a highly efficient route for specific substitution patterns, while the cyclization of pyridylthioureas offers flexibility for 2-amino derivatives. For the creation of complex molecular architectures, particularly in the context of drug discovery, multi-step pathways involving palladium-catalyzed cross-coupling reactions are the state of the art.
Looking ahead, the field is likely to see further development in C-H functionalization and other direct, atom-economical methods for constructing and modifying the thiazolo[5,4-b]pyridine core. The continued emphasis on sustainable chemistry will undoubtedly drive innovation in catalytic and electrochemical syntheses, minimizing waste and environmental impact. The versatility and proven biological significance of the thiazolo[5,4-b]pyridine scaffold ensure that it will remain a prominent and valuable target for synthetic chemists for the foreseeable future.
References
-
Qian, X.-Y., Li, S.-Q., Song, J., & Xu, H.-C. (2017). TEMPO-Catalyzed Electrochemical C–H Thiolation: Synthesis of Benzothiazoles and Thiazolopyridines from Thioamides. ACS Catalysis, 7(4), 2730–2734. [Link]
-
Chaban, T. I., Klenina, O. V., Chaban, I. H., & Lelyukh, M. I. (2024). RECENT ADVANCES IN THE SYNTHESIS OF THIAZOLO[4,5-b]PYRIDINES. PART 1: FOCUS ON PYRIDINE ANNULATION TO THIAZOLE RING. Chemistry of Heterocyclic Compounds, 60(1-2), 35-37. [Link]
- Chaban, T. I., Klenina, O. V., Zimenkovsky, B. S., Chaban, I. G., Ogurtsov, V. V., & Shelepeten, L. S. (2026). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Journal of Chemical and Pharmaceutical Research.
-
Borude, A. S., Deshmukh, S. R., Tiwari, S. V., Kumar, S. H., & Thopate, S. R. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 276, 116727. [Link]
-
C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. (2025). ResearchGate. [Link]
-
Chaban, T. I., Klenina, O. V., Chaban, I. H., & Lelyukh, M. I. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 60(3/4), 130-132. [Link]
-
A Facile Synthesis of 2-Aminothiazolo[5,4-b]pyridines and 2-Aminobenzoxazoles via Cyclization of Thioureas. (2026). ResearchGate. [Link]
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. RECENT ADVANCES IN THE SYNTHESIS OF THIAZOLO[4,5-<i>b</i>]PYRIDINES. PART 1: FOCUS ON PYRIDINE ANNULATION TO THIAZOLE RING | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Architecture of Innovation: A Technical Guide to the Discovery and Development of Thiazolopyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thiazolopyridine scaffold, a bicyclic heterocycle fusing a thiazole and a pyridine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and antimicrobial properties.[1][2] This guide provides an in-depth exploration of the core principles and methodologies underpinning the discovery and development of novel thiazolopyridine-based inhibitors, offering field-proven insights for professionals in drug discovery.
Part 1: Strategic Foundations for Thiazolopyridine Inhibitor Discovery
The journey from a chemical scaffold to a clinical candidate is a multi-faceted process demanding a strategic interplay of chemistry, biology, and pharmacology. The inherent versatility of the thiazolopyridine core allows for its application across a wide range of therapeutic targets.
Target Selection and Rationale
The initial and most critical step is the selection of a biological target. The diverse bioactivities of thiazolopyridine derivatives stem from their ability to interact with various protein classes.[2] A successful drug discovery campaign begins with a deep understanding of the target's role in disease pathology. For instance, the aberrant activity of protein kinases is a hallmark of many cancers, making them a prime target for inhibitor development.[3] Thiazolopyridine derivatives have been successfully developed as inhibitors of several kinases, including phosphoinositide 3-kinase (PI3K)[2][4], p38 mitogen-activated protein kinase[5][6], and c-KIT.[7]
The rationale for targeting a specific protein with a thiazolopyridine-based inhibitor is often guided by existing knowledge of the pharmacophore requirements of the target's binding site. The thiazolopyridine scaffold can serve as a rigid core to which various functional groups can be appended to achieve specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues of the target protein.
Library Design and Synthesis Strategies
Once a target is selected, the next phase involves the design and synthesis of a library of thiazolopyridine derivatives. The goal is to generate a diverse set of compounds that explore the chemical space around the core scaffold.
Synthesis of the Thiazolopyridine Core:
A variety of synthetic methods have been developed for the construction of the thiazolopyridine ring system.[1][8] A common approach involves the cyclization of a functionalized pyridine precursor. For example, the Hantzsch thiazole synthesis can be adapted to form the fused thiazole ring.
Workflow for Thiazolopyridine Library Synthesis:
Caption: A generalized workflow for the synthesis of a thiazolopyridine compound library.
Key Experimental Protocol: Synthesis of a Thiazolo[4,5-b]pyridine Derivative
This protocol is a representative example of a synthetic route to a thiazolo[4,5-b]pyridine core, which can then be further functionalized.
Step 1: Synthesis of 2-aminopyridine-3-thiol
-
Reactants: 2-chloropyridine-3-amine and sodium hydrosulfide.
-
Procedure: A solution of 2-chloropyridine-3-amine in a suitable solvent (e.g., ethanol) is treated with an aqueous solution of sodium hydrosulfide. The reaction mixture is heated under reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.
Step 2: Cyclization to form the Thiazolo[4,5-b]pyridine Core
-
Reactants: 2-aminopyridine-3-thiol and a suitable aldehyde or carboxylic acid derivative.
-
Procedure: 2-aminopyridine-3-thiol is condensed with an aldehyde in the presence of an oxidizing agent (e.g., air or a mild oxidant) or with a carboxylic acid derivative (e.g., an acid chloride or ester) under appropriate conditions to facilitate cyclization and form the thiazole ring.
Part 2: From Hit to Lead: Iterative Optimization and Biological Evaluation
The initial library of compounds is then subjected to a rigorous screening and optimization process to identify promising "hit" compounds and develop them into "lead" candidates with improved potency, selectivity, and drug-like properties.
High-Throughput Screening (HTS) and Hit Identification
High-throughput screening is a crucial step to rapidly assess the biological activity of the synthesized library against the chosen target. The choice of assay depends on the nature of the target.
Workflow for High-Throughput Screening:
Caption: A simplified workflow for identifying initial hit compounds from a library.
Example Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of thiazolopyridine derivatives against a specific protein kinase.
-
Materials: Recombinant kinase, substrate peptide, ATP, thiazolopyridine compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A series of dilutions of the thiazolopyridine compounds are prepared.
-
The kinase, substrate, and ATP are incubated with the compounds in a multi-well plate.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of ADP produced (or substrate phosphorylated) is quantified using a suitable detection method.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.
-
Structure-Activity Relationship (SAR) Studies
Once initial hits are identified, the next step is to systematically modify their structure to understand the relationship between chemical modifications and biological activity. This iterative process is known as establishing the structure-activity relationship (SAR).[5][6][9]
For example, in the development of isothiazolo[4,3-b]pyridines as dual inhibitors of PIKfyve and PIP4K2C, SAR studies revealed that a wide variety of substituents on the aryl ring at position 6 were tolerated, while the SAR at position 3 was more restricted.[9] Similarly, for thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, SAR studies showed that a 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl group significantly enhanced activity.[7]
Data Presentation: SAR Table for Hypothetical Thiazolopyridine Kinase Inhibitors
| Compound ID | R1-Substituent | R2-Substituent | Kinase Inhibition IC50 (nM) |
| TP-1 | H | H | >10,000 |
| TP-2 | 4-Fluorophenyl | H | 1,500 |
| TP-3 | 4-Fluorophenyl | Methyl | 850 |
| TP-4 | 4-Fluorophenyl | Morpholine | 50 |
| TP-5 | 3,4-Difluorophenyl | Morpholine | 25 |
This table illustrates how systematic modifications to the R1 and R2 positions of the thiazolopyridine scaffold can lead to a significant improvement in inhibitory potency.
Lead Optimization and Preclinical Development
The most promising lead compounds from SAR studies undergo further optimization to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and in vivo efficacy. This phase involves a battery of in vitro and in vivo studies.
In Vitro ADME Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.
-
Permeability: Evaluated using cell-based assays (e.g., Caco-2) to predict intestinal absorption.
-
Plasma Protein Binding: Measured to determine the fraction of free drug available to exert its therapeutic effect.
In Vivo Efficacy Studies:
-
Pharmacokinetic (PK) Studies: Performed in animal models (e.g., rodents) to determine the drug's concentration-time profile in the body.
-
Pharmacodynamic (PD) Studies: Assess the drug's effect on the target in a living organism.
-
Disease Models: The lead compound is tested in relevant animal models of the disease to evaluate its therapeutic potential. For example, a novel tetrahydrothiazolopyridine derivative demonstrated good oral bioavailability in rats and was identified as a potent Smoothened antagonist for potential anticancer therapy.[10]
Part 3: Case Studies: Thiazolopyridines Targeting Key Signaling Pathways
The versatility of the thiazolopyridine scaffold is best illustrated through its successful application in targeting diverse and critical signaling pathways implicated in various diseases.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Thiazolopyridine derivatives have been developed as potent inhibitors of PI3K.[4]
Signaling Pathway Diagram: PI3K Inhibition by a Thiazolopyridine Derivative
Caption: Inhibition of the PI3K pathway by a thiazolopyridine-based inhibitor.
Targeting the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation in adults is linked to several cancers. The Smoothened (Smo) receptor is a key component of this pathway and a validated drug target.[10] Novel tetrahydrothiazolopyridine derivatives have been developed as potent Smo antagonists.[10]
Conclusion
The discovery and development of thiazolopyridine-based inhibitors is a dynamic and promising area of medicinal chemistry. The scaffold's synthetic tractability and its ability to be tailored to a wide array of biological targets underscore its significance. A deep understanding of the principles of target selection, library design, SAR-driven optimization, and thorough biological evaluation is paramount for the successful translation of these promising molecules into next-generation therapeutics. The continued exploration of the chemical space around the thiazolopyridine core, coupled with innovative drug discovery technologies, will undoubtedly lead to the development of novel and effective treatments for a range of human diseases.
References
-
Recent Trends in Chemistry of Thiazolopyridines. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (2022). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). MDPI. Retrieved March 7, 2024, from [Link]
-
Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. (2006). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring. (2022). Chemistry of Heterocyclic Compounds. Retrieved March 7, 2024, from [Link]
-
Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists. (2015). PubMed. Retrieved March 7, 2024, from [Link]
-
Discovery and Development of thiazolo[3,2-a]pyrimidinone Derivatives as General Inhibitors of Bcl-2 Family Proteins. (2011). PubMed. Retrieved March 7, 2024, from [Link]
-
Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. (2006). PubMed. Retrieved March 7, 2024, from [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2022). MDPI. Retrieved March 7, 2024, from [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2023). RSC Publishing. Retrieved March 7, 2024, from [Link]
-
Synthesis of Thiazolo[4,5-d]pyridines. (2008). ResearchGate. Retrieved March 7, 2024, from [Link]
-
The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. (2023). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2023). RSC Publishing. Retrieved March 7, 2024, from [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (2023). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. (2021). MDPI. Retrieved March 7, 2024, from [Link]
-
Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Design, evaluation, cytotoxic activity, molecular docking, ADMET analysis, and dynamic simulations and the preparation of new isoxazoles, thiazoles, 1,3-thiazines, and thiazolopyrimidines derived from quinoline-pyridopyrimidines. (2023). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Discovery of[1][2][9]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. (2018). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. (2023). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. (2014). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone antibacterial agents. 2. (1995). PubMed. Retrieved March 7, 2024, from [Link]
-
Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (2021). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Methods of synthesis and properties of thiazolopyridines. (2023). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI. Retrieved March 7, 2024, from [Link]
-
Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. (2024). MDPI. Retrieved March 7, 2024, from [Link]
-
Thiazolidinedione-Based PI3Kα Inhibitors: An Analysis of Biochemical and Virtual Screening Methods. (2012). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. library.dmed.org.ua [library.dmed.org.ua]
- 9. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C | MDPI [mdpi.com]
- 10. Design, synthesis, and structure--activity-relationship of tetrahydrothiazolopyridine derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-
An In-Depth Technical Guide to the Spectroscopic Characterization of N-ethyl-thiazolo[5,4-b]pyridin-2-amine
Introduction
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its rigid, planar structure and distribution of heteroatoms make it an ideal framework for designing inhibitors of various enzymes, particularly kinases.[1][2] Derivatives of this core have been investigated as potent c-KIT inhibitors to overcome drug resistance in gastrointestinal stromal tumors and as EGFR-TK inhibitors for non-small cell lung cancer.[1][3]
The precise characterization of novel analogues is fundamental to establishing structure-activity relationships (SAR) and ensuring the integrity of screening data. The addition of substituents, such as the N-ethyl group on the 2-amino position, significantly alters the molecule's electronic and steric properties, which in turn influences its biological activity and spectroscopic signature.
This technical guide provides a comprehensive, field-proven framework for the acquisition and interpretation of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the target compound, N-ethyl-thiazolo[5,4-b]pyridin-2-amine. This document is designed for researchers and drug development professionals, offering not just data, but the causality behind experimental choices and a self-validating workflow for unambiguous structural elucidation.
Molecular Structure and Physicochemical Properties
A thorough analysis begins with a clear understanding of the molecule's core structure and properties. The atom numbering convention used throughout this guide is presented below.
-
Molecular Formula: C₈H₁₀N₃S
-
Monoisotopic Mass: 180.06 g/mol
Caption: Structure of N-ethyl-thiazolo[5,4-b]pyridin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone technique for the unambiguous structural determination of organic molecules. A combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.
Expert Rationale for Experimental Choices
The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for this class of compounds due to its excellent solubilizing power for polar heterocyclic systems and its ability to reveal exchangeable protons (like N-H).[5][6] A standard field strength of 400 MHz for protons is sufficient to resolve the key couplings in the aromatic region.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of N-ethyl-thiazolo[5,4-b]pyridin-2-amine in 0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse program, typically over a spectral width of 0-12 ppm.
-
¹³C NMR Acquisition: Acquire proton-decoupled data (e.g., using a zgpg30 pulse program) over a spectral width of 0-180 ppm to ensure all carbons, including the C=S/C-N carbons, are observed.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The N-ethyl group introduces characteristic aliphatic signals, while the fused heterocyclic core gives rise to a distinct aromatic pattern. The predictions are based on data from the parent thiazolo[5,4-b]pyridin-2-amine and related N-substituted analogues.[5][7]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Notes |
| ~8.30 | dd | J ≈ 5.0, 1.5 Hz | H7 | The double-doublet arises from coupling to H6 and a weaker four-bond coupling to H5. |
| ~7.90 | dd | J ≈ 8.2, 1.5 Hz | H5 | Coupled to H6 and a weaker four-bond coupling to H7. |
| ~7.45 | t (broad) | ~6.0 Hz | NH | The chemical shift is solvent-dependent and the peak may be broad. It will show coupling to the adjacent CH₂ group. |
| ~7.35 | dd | J ≈ 8.2, 5.0 Hz | H6 | Coupled to both H5 and H7. |
| ~3.40 | qd | J ≈ 7.2, 6.0 Hz | CH₂ -CH₃ (C1') | Quartet from coupling to the CH₃ group and a doublet from coupling to the NH proton. |
| ~1.25 | t | J ≈ 7.2 Hz | CH₂-CH₃ (C2') | Triplet from coupling to the adjacent CH₂ group. |
digraph "H-H Couplings" { graph [fontname="Arial", label="Figure 2: Key Predicted ¹H-¹H Couplings (COSY)", fontsize=12, labelloc=b, labeljust=c]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", penwidth=2];H7 [label="H7"]; H6[label="H6"]; H5[label="H5"]; NH [label="NH"]; CH2 [label="C1'-H"]; CH3 [label="C2'-H"];
H7 -- H6; H6 -- H5; NH -- CH2; CH2 -- CH3; }
Caption: Predicted ¹H-¹H scalar coupling network.
Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum will confirm the carbon count and provide insight into the electronic environment of each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~168.0 | C2 | Carbon attached to three heteroatoms (S, N, N-ethyl), highly deshielded. |
| ~157.0 | C7a | Bridgehead carbon adjacent to thiazole nitrogen. |
| ~146.5 | C4 | Pyridine carbon adjacent to nitrogen. |
| ~131.0 | C3a | Bridgehead carbon adjacent to sulfur. |
| ~121.0 | C5 | Aromatic CH. |
| ~120.0 | C7 | Aromatic CH. |
| ~118.0 | C6 | Aromatic CH. |
| ~39.0 | C H₂-CH₃ (C1') | Aliphatic methylene carbon. |
| ~14.5 | CH₂-C H₃ (C2') | Aliphatic methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and probing the fragmentation patterns to further validate the structure.
Expert Rationale for Experimental Choices
For a polar heterocyclic molecule like this, "soft" ionization techniques are required to minimize premature fragmentation and ensure the observation of the molecular ion. Electrospray Ionization (ESI) is the method of choice as it typically produces a strong protonated molecular ion peak, [M+H]⁺, which is ideal for accurate mass determination.[8] The analysis is best performed in positive ion mode due to the presence of basic nitrogen atoms that are readily protonated.
Experimental Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.
-
Chromatography (Optional but Recommended): A short C18 column can be used to ensure sample purity prior to MS analysis.
-
MS Acquisition: Acquire data in positive ion scan mode, typically over an m/z range of 50-500.
Predicted High-Resolution Mass Spectrum (ESI+)
| Predicted m/z | Proposed Ion/Fragment | Notes |
| 181.0695 | [M+H]⁺ | The protonated molecular ion. This is the base peak used to confirm the molecular weight. |
| 153.0746 | [M+H - C₂H₄]⁺ | Loss of ethene via McLafferty-type rearrangement or cleavage. |
| 126.0433 | [C₅H₄N₂S]⁺ | Fragmentation involving the loss of the ethylamine side chain. |
| 94.0552 | [C₅H₆N₂]⁺ | Aminopyridine fragment.[8] |
digraph "Fragmentation" { graph [fontname="Arial", label="Figure 3: Plausible ESI-MS Fragmentation Pathway", fontsize=12, labelloc=b, labeljust=c]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];Parent [label="[M+H]⁺\nm/z = 181.07"]; Frag1 [label="[M+H - C₂H₄]⁺\nm/z = 153.07"]; Frag2 [label="Aminopyridine Fragment\nm/z = 94.06"];
Parent -> Frag1 [label="- C₂H₄"]; Parent -> Frag2 [label="- C₃H₄NS"]; }
Caption: Predicted fragmentation of the protonated molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.
Expert Rationale for Experimental Choices
The primary utility of IR in this context is the confirmation of the N-H bond of the secondary amine, the aliphatic C-H bonds of the ethyl group, and the characteristic vibrations of the aromatic heterocyclic core. An Attenuated Total Reflectance (ATR) accessory is a modern, efficient alternative to traditional KBr pellets, requiring minimal sample preparation.[9]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.
-
Background Correction: Perform a background scan prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.
Predicted IR Absorption Bands
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3250 - 3150 | N-H Stretch | Secondary Amine |
| ~3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |
| ~2970 - 2850 | C-H Stretch | Aliphatic (Ethyl group)[9] |
| ~1620 - 1580 | C=N and C=C Stretch | Thiazolo[5,4-b]pyridine ring system |
| ~1540 | N-H Bend | Secondary Amine |
| ~1450 | C-H Bend | Aliphatic (CH₂) |
| ~850 - 750 | C-H Bend (out-of-plane) | Substituted Pyridine |
Integrated Spectroscopic Analysis Workflow
A robust structural confirmation relies on the synergistic use of all three techniques. Each method provides a piece of the puzzle, and together they form a self-validating system.
Caption: Recommended workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of N-ethyl-thiazolo[5,4-b]pyridin-2-amine is a clear-cut process when a systematic, multi-technique approach is employed. Mass spectrometry provides the foundational confirmation of molecular weight. Infrared spectroscopy offers rapid verification of key functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive, high-resolution data required for the unambiguous assignment of the complete molecular structure. The predictive data and protocols outlined in this guide serve as a robust framework for researchers, ensuring the scientific integrity and accuracy required for advancing drug discovery programs based on the valuable thiazolo[5,4-b]pyridine scaffold.
References
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing.
- Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.
- Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. OUCI.
- Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. PubMed.
- Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. IRJPAC.
- A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas.
- Sabinene a New Green Solvent: Use in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activ
-
5-methyl-4H,5H,6H,7H-[1][4]thiazolo[5,4-c]pyridin-2-amine. PubChem.
- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands.
- Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide. Benchchem.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry.
- Thiazolo[5,4-b]pyridin-2-amine. MilliporeSigma.
- mass spectrometry and IR spectroscopy of 5-pentyl-1,3,4-thiadiazol-2-amine. Benchchem.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting … [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 7. libra.article2submit.com [libra.article2submit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Protocol for the Synthesis of N-ethyl-Thiazolo[5,4-b]pyridin-2-amine
Executive Summary & Strategic Rationale
The thiazolo[5,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this bicyclic system have demonstrated profound biological activity, most notably as nanomolar inhibitors of phosphoinositide 3-kinase (PI3K) in oncology [1] and as potent GPR119 agonists for the treatment of metabolic disorders [4].
Mechanistic Pathway & Causality (E-E-A-T)
To ensure reproducible results, it is critical to understand the causality behind the reaction conditions. The synthesis proceeds via a two-step cascade within a single reaction vessel:
-
Nucleophilic Addition (Thiourea Formation): The primary exocyclic amine of 3-amino-2-chloropyridine acts as a nucleophile, attacking the highly electrophilic central carbon of ethyl isothiocyanate. This forms a 1-ethyl-3-(2-chloropyridin-3-yl)thiourea intermediate.
-
Intramolecular Cyclization (SNAr): The thiourea undergoes tautomerization to its thiol form. The sulfur atom, now a potent nucleophile, attacks the adjacent C2 position of the pyridine ring. Because the pyridine ring is electron-deficient (further activated by the protonation of the pyridine nitrogen in acidic/protic environments), it readily undergoes Nucleophilic Aromatic Substitution (SNAr), displacing the chloride ion to form the thiazole ring [1].
Why Microwave Irradiation? The SNAr cyclization step possesses a high activation energy barrier. Conventional thermal heating often stalls at the thiourea intermediate, leading to complex mixtures. Microwave (MW) irradiation directly and uniformly heats the polar reaction mixture, rapidly overcoming this barrier and driving the reaction to completion while minimizing degradation byproducts [1].
Mechanistic sequence from precursors to the N-ethyl-Thiazolo[5,4-b]pyridin-2-amine core.
Experimental Protocol
This protocol is designed as a self-validating system . The most critical visual cue is the precipitation of the product. Because the final compound forms a hydrochloride salt (from the displaced chlorine atom), it is highly insoluble in the reaction medium upon cooling. If your reaction remains a clear solution after cooling, the cyclization is likely incomplete.
Materials & Reagents
-
3-Amino-2-chloropyridine : 1.0 equivalent (Limiting reagent)
-
Ethyl isothiocyanate : 1.1 equivalents (Slight excess to ensure complete conversion)
-
Solvent : Sabinene (Green solvent) [1] or N,N-Dimethylformamide (DMF) (1 mL per mmol of substrate)
-
Wash Solvents : Ethyl acetate (EtOAc) and Diethyl ether (Et2O)
Step-by-Step Methodology
Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Method A: Microwave-Assisted Synthesis (Recommended)
-
Preparation: In a 10 mL microwave-safe sealed tube equipped with a magnetic stir bar, add 3-amino-2-chloropyridine (1.0 mmol, 128.5 mg) and ethyl isothiocyanate (1.1 mmol, ~95.8 mg / 95 µL).
-
Solvation: Add 1.0 mL of Sabinene (or DMF). Seal the tube securely.
-
Irradiation: Place the vial in a dedicated laboratory microwave reactor. Set the parameters to heat to 130 °C with a hold time of 2 hours. Ensure active cooling is enabled to maintain pressure limits.
-
Self-Validation & Workup: Allow the reaction to cool to room temperature (20–25 °C). Diagnostic Check: A distinct precipitate should form as the N-ethyl-thiazolo[5,4-b]pyridin-2-amine hydrochloride salt crashes out of the solution [1].
-
Isolation: Filter the heterogeneous mixture under a vacuum using a sintered glass crucible. Wash the filter cake sequentially with cold ethyl acetate (2 × 5 mL) to remove unreacted starting materials, followed by diethyl ether (2 × 5 mL) to facilitate rapid drying.
-
Yield: The product is typically isolated in high purity without the need for column chromatography.
Method B: Conventional Thermal Synthesis
-
Follow steps 1 and 2 above using a heavy-walled pressure vial.
-
Heat the sealed vial in an oil bath at a set point of 110 °C (internal temperature ~100 °C) for 4 to 6 hours [1].
-
Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active starting material will disappear, replaced by a baseline spot (the highly polar hydrochloride salt).
-
Proceed with steps 4 and 5 from Method A.
Reaction Optimization & Quantitative Data
The choice of solvent and activation method drastically impacts the yield and purity profile. Recent literature highlights the efficacy of biomass-derived green solvents like Sabinene, which outperform traditional volatile organic compounds (VOCs) in this specific cyclization [1].
| Solvent | Activation Method | Temperature (°C) | Time (h) | Yield (%) | Purity & Isolation Profile |
| Sabinene | Microwave | 130 | 2 | ~75–80 | High; direct precipitation of pure HCl salt |
| CPME | Microwave | 130 | 2 | ~71 | High; direct precipitation |
| DMF | Conventional | 110 | 6 | ~60–65 | Moderate; requires rigorous washing |
| Ethanol | Conventional | 80 (Reflux) | 12 | < 55 | Low; incomplete conversion (stalled at thiourea) |
Analytical Characterization Principles
To confirm the successful synthesis of N-ethyl-thiazolo[5,4-b]pyridin-2-amine, utilize the following analytical principles:
-
1H-NMR (DMSO-d6): Look for the disappearance of the primary amine protons (~5.0-6.0 ppm) from the starting material. The ethyl group will present as a distinct triplet (CH3) around 1.2 ppm and a multiplet/quartet (CH2) around 3.4 ppm. The core pyridine protons will shift downfield due to the electron-withdrawing nature of the newly formed thiazole ring and the protonated state of the molecule. A broad singlet (>9.0 ppm) will indicate the secondary amine (N-H) [2].
-
High-Resolution Mass Spectrometry (HRMS-ESI+): The calculated exact mass for the free base [M+H]+ (C8H10N3S) is approximately m/z 180.06. The absence of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) definitively proves that the SNAr cyclization has occurred.
References
- Source: PMC / nih.
- Source: article2submit.
- A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas Source: ResearchGate URL
- WO2017175068A1 - Thiazolopyridine derivatives as gpr119 agonists Source: Google Patents URL
Microwave-assisted synthesis of novel thiazolo[5,4-b]pyridines
Application Note: Microwave-Assisted Synthesis of Novel Thiazolo[5,4-b]pyridines Using Green Solvents
Executive Summary & Rationale
Thiazolo[5,4-b]pyridines represent a privileged heterocyclic scaffold in modern drug discovery, particularly noted for their efficacy as multi-target-directed ligands against Ser/Thr kinases in oncology and neurodegenerative diseases[1]. Historically, constructing this fused bicyclic system required harsh reaction conditions, toxic petroleum-based solvents, and prolonged heating. By transitioning to Microwave-Assisted Organic Synthesis (MAOS) and utilizing biomass-derived green solvents like sabinene, researchers can dramatically accelerate reaction kinetics, improve yields, and significantly reduce the environmental impact of their synthetic workflows[2].
Mechanistic Causality & Reaction Dynamics
The synthesis utilizes a condensation-cyclization cascade between a 3-amino-2-chloropyridine derivative and an aryl isothiocyanate.
-
Causality of Microwave Heating: The rate-determining step of this reaction is the intramolecular nucleophilic aromatic substitution ( SNAr ), where the tautomeric thiol displaces the chlorine atom. Microwave irradiation provides direct, volumetric dielectric heating. This rapid energy transfer directly couples with the highly polar thiourea intermediate, overcoming the high activation energy barrier of the SNAr transition state far more efficiently than convective thermal heating[2].
-
Causality of Solvent Choice: Sabinene (4-methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexane) is a non-toxic, recyclable monoterpene. Its high boiling point (163–165 °C) allows for safe, high-temperature microwave reactions in sealed vessels without generating excessive vapor pressure—a common failure point when using low-boiling solvents like ethanol or dichloromethane[2].
Figure 1: Mechanistic pathway for thiazolo[5,4-b]pyridine formation via thiourea cyclization.
Self-Validating Experimental Design
To guarantee reproducibility and trustworthiness, this protocol is engineered as a self-validating system incorporating specific In-Process Quality Controls (IPQC):
-
Thermal/Pressure Profiling: The microwave synthesizer must log real-time temperature and pressure. A successful reaction profile will show a rapid temperature ramp to 130 °C within 2 minutes, followed by a stable pressure plateau. A sudden pressure drop indicates a vessel seal failure, instantly invalidating the run.
-
Visual Phase-Change Validation: The target thiazolo[5,4-b]pyridine exhibits temperature-dependent solubility in sabinene. A successful cyclization is visually validated by the spontaneous precipitation of the product as the reaction vial cools below 50 °C. If the solution remains clear upon cooling, the conversion to the fused heterocycle is incomplete.
Materials and Equipment
-
Reagents: 3-amino-2-chloro-5-methylpyridine (1.1 equiv), Phenyl isothiocyanate (1.0 equiv).
-
Solvent: Sabinene (Biomass-derived, distilled prior to use to ensure purity).
-
Equipment: Dedicated single-mode microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with 10 mL sealed borosilicate reaction vials, magnetic stirring, and compressed air cooling[1],[3].
Step-by-Step Protocol
-
Preparation of the Reaction Matrix: In a 10 mL microwave-safe borosilicate vial equipped with a magnetic stir bar, add 3-amino-2-chloro-5-methylpyridine (1.1 mmol) and phenyl isothiocyanate (1.0 mmol)[2].
-
Solvent Addition: Dispense exactly 1.0 mL of sabinene into the vial. Causality note: Keeping the concentration high (~1 M) maximizes intermolecular collision frequency for the initial condensation step, while sabinene's low viscosity ensures efficient magnetic stirring.
-
Sealing and Purging: Seal the vial with a PTFE-lined silicone septum cap. Briefly purge the headspace with nitrogen gas to prevent oxidative side reactions during high-temperature irradiation.
-
Microwave Irradiation: Insert the vial into the microwave cavity. Apply the following parameters:
-
Target Temperature: 130 °C
-
Ramp Time: 2 minutes (Max Power: 300 W)
-
Hold Time: 2 hours
-
Stirring Speed: 800 rpm
-
-
Cooling and Visual Validation: Allow the microwave to actively cool the vial using compressed air until the internal temperature reaches 40 °C. Observe the formation of a crystalline precipitate, confirming successful conversion[2].
-
Isolation: Uncap the vial and filter the suspension under vacuum. Wash the crude filter cake with cold ethyl acetate (2 × 2 mL) to remove residual sabinene and unreacted isothiocyanate.
-
Purification: The crude product typically exhibits >90% purity. If necessary, recrystallize from a mixture of ethanol/water to obtain the analytically pure 2-amino thiazolo[5,4-b]pyridine derivative.
Figure 2: Self-validating experimental workflow for microwave-assisted synthesis.
Quantitative Data & Yield Optimization
The integration of microwave heating with sabinene demonstrates superior efficiency compared to conventional thermal heating and traditional polar aprotic solvents (e.g., DMF)[2],[3]. The table below summarizes the optimization parameters for the synthesis of the 6-methyl-thiazolo[5,4-b]pyridine derivative.
| Heating Modality | Solvent | Temp (°C) | Time | Yield (%) | Process Efficiency / Notes |
| Conventional Thermal | Sabinene | 160 | 16 h | 61 | High energy consumption; slow kinetics. |
| Microwave (MAOS) | Sabinene | 130 | 2 h | 64 | Optimal; rapid heating, green solvent. |
| Microwave (MAOS) | CPME | 130 | 2 h | 58 | Moderate yield; alternative green solvent. |
| Microwave (MAOS) | DMF | 130 | 2 h | 45 | Poor yield; difficult product isolation. |
References
-
Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation Source: Molecules / PubMed Central (NIH) URL:2
-
Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases Source: MDPI URL:1
-
Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu-Catalyzed Intramolecular C-S Bond Formation Source: PubMed Central (NIH) URL:3
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sustainable Synthesis of Thiazolo[5,4-b]pyridines Using Biomass-Derived Green Solvents
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Green Chemistry, Heterocyclic Synthesis, Microwave Activation, Process Optimization
Scientific Rationale & Introduction
The thiazolo[5,4-b]pyridine scaffold is a highly privileged structure in medicinal chemistry, recognized primarily for its potent, nanomolar inhibition of phosphoinositide 3-kinase (PI3K)—a critical survival and proliferation target in oncology ()[1]. Historically, the synthesis of these bicyclic N,S-heterocycles has relied heavily on toxic, petroleum-derived solvents such as toluene, dioxane, or DMF, which present severe environmental and purification bottlenecks.
To align with the 12 Principles of Green Chemistry, recent process developments have shifted toward biomass-derived solvents. Sabinene (4-methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexane), a natural bicyclic monoterpene extracted from industrial fruit juice waste and essential oils, has emerged as a superior green solvent for this application ()[2]. It exhibits no known toxicity, can be easily recycled via distillation, and possesses ideal physicochemical properties for both thermal and microwave-assisted cyclizations[2].
Mechanistic Causality & Solvent Dynamics
As synthetic chemists, we must select solvents not just for their environmental profile, but for their active role in reaction kinetics and product isolation. The synthesis of thiazolo[5,4-b]pyridines from 3-amino-2-chloropyridines and isothiocyanates is a multi-step cascade:
-
Nucleophilic Attack: The exocyclic amine of the pyridine attacks the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate.
-
Tautomerization: The thiourea tautomerizes into its highly reactive thiol/thione form.
-
Intramolecular SNAr: The sulfur atom acts as an internal nucleophile, displacing the adjacent chlorine atom to close the thiazole ring ()[2].
Why Sabinene? Sabinene has a high boiling point (~163 °C), which easily accommodates the 100–130 °C temperatures required to drive the SNAr step without generating dangerous vapor pressures in sealed vessels[2]. More importantly, its non-polar nature creates a highly efficient, self-validating isolation mechanism: while the starting materials are soluble in sabinene, the highly polar thiazolo[5,4-b]pyridine product is not. Upon cooling, the product spontaneously precipitates, entirely eliminating the need for solvent-intensive silica gel chromatography[3].
Mechanistic pathway of synthesis and subsequent PI3K biological targeting.
Quantitative Solvent Comparison
The following table summarizes the optimization data, demonstrating why Sabinene outperforms traditional and alternative green solvents in this specific workflow (, )[2][4].
| Solvent System | Activation Method | Temp (°C) | Time | Yield (%) | Green Profile | Isolation Method |
| Toluene (Ref) | Thermal | 100 | 24 h | ~65 | Poor (Toxic) | Chromatography |
| Eucalyptol | Thermal | 100 | 24 h | ~68 | Excellent | Filtration |
| Sabinene | Thermal | 100 | 24 h | 71 | Excellent | Filtration |
| Sabinene | Microwave | 130 | 2 h | 64 | Excellent | Filtration |
Experimental Protocols (Self-Validating Workflows)
The following protocols are designed as self-validating systems . By observing specific physical changes during the workflow, the operator can confirm the success of the reaction without immediate reliance on LC-MS or NMR.
Protocol A: Thermal Activation in Sabinene
Objective: Scalable, equipment-light synthesis of thiazolo[5,4-b]pyridines.
-
Reagent Loading: In a standard sealed tube, combine the 3-amino-2-chloropyridine derivative (1.0 equiv) and the corresponding isothiocyanate (1.0 equiv)[2].
-
Solvent Addition: Add 1 mL of Sabinene per mmol of starting material[3].
-
Thermal Heating: Seal the tube and heat on a stirring plate with an external set point of 110 °C (to maintain an internal temperature of 100 °C) for 24 hours[5].
-
Cooling & Precipitation (Self-Validation Checkpoint): Remove the vessel from heat and allow it to cool to 25 °C.
-
Causality & Validation: As the non-polar sabinene cools, the polar product's solubility drops drastically. The appearance of a distinct, heavy precipitate validates the successful formation of the heterocyclic core. If the solution remains clear, the cyclization has stalled.
-
-
Isolation: Collect the solid product via vacuum filtration and wash the filter cake with a minimal amount of cold ethyl acetate to remove any residual Sabinene and unreacted starting materials[2].
Protocol B: Microwave-Assisted Synthesis
Objective: Rapid, high-throughput synthesis utilizing dielectric heating to accelerate the SNAr step.
-
Reagent Loading: In a microwave-safe sealed vial, combine the 3-amino-2-chloropyridine derivative (1.1 equiv) and the isothiocyanate (1.0 equiv)[2].
-
Solvent Addition: Add 1 mL of Sabinene[2].
-
Microwave Irradiation (Self-Validation Checkpoint): Irradiate the mixture at 130 °C for exactly 2 hours[2].
-
Causality & Validation: Microwave dielectric heating specifically couples with the polar thiourea intermediate, lowering the activation energy for SNAr. Monitor the pressure curve on the microwave synthesizer; a stable, low-pressure readout validates solvent integrity (Sabinene BP ~163 °C) and confirms no thermal decomposition is occurring.
-
-
Isolation: Cool the vial to room temperature to induce precipitation, filter, and wash with ethyl acetate[2].
Experimental workflow for thiazolo[5,4-b]pyridine synthesis via thermal or microwave activation.
References
-
Messire, G., Ferreira, V., Caillet, E., Bodin, L., Auville, A., & Berteina-Raboin, S. (2023). "Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation." Molecules, 28(19), 6924. URL: [Link]
-
Wang, Y., et al. (2020). "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors." International Journal of Molecular Sciences, 21(20), 7559. URL: [Link]
-
Świątek, P., et al. (2024). "The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review." International Journal of Molecular Sciences, 25(17), 9474. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Biochemical and Cellular Profiling of Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- as a Potent PI3K Inhibitor
Introduction & Mechanistic Rationale
The hyperactivation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a hallmark of numerous malignancies, driving aberrant cell survival, proliferation, and metabolic reprogramming. Consequently, targeting this axis is a cornerstone of modern oncology drug development. Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- (and its structural analogues) has emerged as a highly potent, ATP-competitive N-heterocyclic inhibitor of Class I PI3K isoforms ()[1].
As a Senior Application Scientist, it is critical to understand why this specific scaffold is effective before designing the assay cascade. Molecular docking studies reveal that the N-heterocyclic core of thiazolo[5,4-b]pyridines directly engages the kinase hinge region[1]. The amine and nitrogen atoms form critical hydrogen bonds with the Val851 residue, while the extended N-ethyl group occupies the hydrophobic specificity pocket, displacing water molecules and physically occluding ATP from binding[1]. By outcompeting ATP, the inhibitor halts the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) into phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby uncoupling downstream AKT recruitment and activation.
Fig 1: PI3K/AKT/mTOR signaling pathway and targeted ATP-competitive inhibition by Thiazolo[5,4-b]pyridines.
Experimental Design & Causality
To rigorously validate the efficacy of Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-, a self-validating two-tiered screening cascade is required:
Tier 1: Biochemical Target Engagement (Luminescent ADP Detection)
PI3K is a lipid kinase. Traditional radiometric assays (using ^32P) are hazardous and low-throughput. We utilize a homogeneous luminescent ADP detection assay (e.g., ADP-Glo™) ().
-
The Causality: Because the inhibitor blocks ATP utilization, the amount of ADP produced by the kinase is inversely proportional to the inhibitor's potency. The assay first depletes unreacted ATP, then converts the generated ADP back to ATP, which drives a luciferase reaction[2]. This provides a high Z'-factor (>0.7) and eliminates false positives from ATP-consuming impurities.
-
The Lipid Environment: PI3K requires its substrate (PIP2) to be presented in a lipid bilayer-like environment. We utilize Phosphoserine (PS) as a carrier lipid to form stable PIP2:PS vesicles, mimicking the inner leaflet of the plasma membrane for optimal kinase activity[3].
Tier 2: Cellular Functional Assay (Western Blot for p-AKT)
Biochemical affinity does not guarantee cellular permeability or efficacy. By measuring the phosphorylation status of AKT at Ser473 in a cancer cell line, we validate that the inhibitor successfully crosses the cell membrane, engages PI3K in the cytosol, and effectively shuts down the downstream signaling cascade.
Quantitative Data Summarization
Based on structure-activity relationship (SAR) studies of the thiazolo[5,4-b]pyridine scaffold, the compound exhibits a highly favorable selectivity profile across Class I PI3K isoforms[1].
| Kinase Isoform | Expected IC50 Range (nM) | Selectivity Profile | Clinical Relevance |
| PI3Kα | 1.0 - 5.0 | Highly Selective | Frequently mutated (PIK3CA) in solid tumors (e.g., breast cancer). |
| PI3Kγ | 1.0 - 5.0 | Highly Selective | Modulates tumor microenvironment and immune evasion. |
| PI3Kδ | 2.0 - 10.0 | Highly Selective | Drives B-cell malignancies (e.g., CLL, lymphoma). |
| PI3Kβ | > 30.0 | Less Selective | PTEN-deficient tumors; reduced affinity limits off-target toxicity. |
Workflow Visualization
Fig 2: High-Throughput Screening (HTS) workflow for evaluating PI3K inhibition via ADP detection.
Detailed Experimental Protocols
Protocol 1: Cell-Free PI3K Kinase Inhibition Assay (ADP-Glo™)
This protocol is optimized for 384-well microplates to determine the IC50 of Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-[3].
Reagents & Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2, 25 μg/mL BSA[3].
-
Substrate: 1 mM PIP2:PS lipid vesicles (ThermoFisher or equivalent)[3].
-
Enzyme: Recombinant human PI3Kα, PI3Kγ, or PI3Kδ.
-
Controls: DMSO (Vehicle control, 1% final), PI-103 (Positive control inhibitor).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (e.g., final compound concentrations ranging from 10 μM to 0.5 nM).
-
Enzyme/Substrate Mix: Dilute PI3K enzyme and PIP2:PS vesicles in Assay Buffer. Add 5 μL of this mix to the compound-containing wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase.
-
Reaction Initiation: Add 5 μL of ATP (final concentration 30 μM, approximating the Km) to initiate the reaction[3].
-
Kinase Reaction: Seal the plate and incubate in the dark for 1 hour at 25°C[3].
-
ATP Depletion: Add 10 μL of ADP-Glo™ Reagent 1 to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at 25°C[3].
-
Signal Generation: Add 20 μL of Kinase Detection Reagent (Reagent 2) to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 40 minutes at 25°C[3].
-
Data Acquisition: Read luminescence on a microplate reader (e.g., EnVision or Synergy). Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Target Engagement Assay (p-AKT Western Blot)
This assay validates the intracellular efficacy of the inhibitor.
Step-by-Step Methodology:
-
Cell Culture: Seed HCT116 cells (PIK3CA mutant) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- at varying concentrations (e.g., 0, 10, 50, 100, 500 nM) for 2 hours. Note: A 2-hour window is optimal to observe signaling inhibition prior to the onset of apoptosis.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Load 20 μg of total protein per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block membrane in 5% BSA in TBST for 1 hour.
-
Probe with primary antibodies overnight at 4°C: Anti-p-AKT (Ser473), Anti-Total AKT, and Anti-GAPDH (loading control).
-
Wash and probe with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Develop using ECL substrate and image via a chemiluminescence imaging system. Perform densitometry to calculate the IC50 of cellular p-AKT inhibition.
References
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules (via NIH/PMC). URL:[Link]
-
Kinase assays IC50 determination. Bio-protocol. URL: [Link]
-
Targeting the Phosphoinositide 3-kinase Pathway in Cancer. Nature Reviews Drug Discovery. URL: [Link]
Sources
Application Note: Preclinical Evaluation of Thiazolopyridine Derivatives for Anti-Inflammatory Activity
Introduction & Mechanistic Rationale
Thiazolopyridines (e.g., thiazolo[4,5-b]pyridines) represent a highly versatile heterocyclic scaffold in modern drug discovery, exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties 1. A critical challenge with classical non-steroidal anti-inflammatory drugs (NSAIDs) is their non-selective inhibition of cyclooxygenases (COX-1 and COX-2), which redirects arachidonic acid into alternative lipoxygenase pathways and causes severe gastrointestinal toxicity 2.
To overcome this, novel thiazolopyridine derivatives are being engineered as selective COX-2 inhibitors 3 and dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) 2. This application note outlines a self-validating, orthogonal experimental protocol to evaluate the anti-inflammatory efficacy of thiazolopyridines. By bridging cell-free enzymatic screening with in vivo phenotypic models, this guide ensures robust causality in lead optimization.
Experimental Workflow
Figure 1: Orthogonal screening workflow for evaluating anti-inflammatory thiazolopyridines.
In Vitro Protocols: Enzymatic and Cellular Assays
Causality & Rationale: Before advancing to animal models, establishing the biochemical mechanism of action is mandatory. Fluorometric COX inhibition assays provide direct evidence of target engagement and selectivity (COX-2 vs. COX-1) 4. However, cell-free assays do not account for membrane permeability. Thus, secondary cellular assays act as a self-validating gatekeeper to confirm that the compound can penetrate cells and functionally suppress prostaglandin synthesis.
Protocol 3.1: Fluorometric COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Expert Insight: Hematin is a required cofactor for COX peroxidase activity; omitting it will yield false negatives by preventing the conversion of PGG2 to PGH2.
-
-
Compound Dilution: Dissolve thiazolopyridine candidates in DMSO. Keep the final assay DMSO concentration below 1% to prevent solvent-induced protein denaturation. Prepare a 10-point dose-response curve (0.1 nM to 10 µM).
-
Pre-Incubation: Incubate the enzyme, compound, and fluorometric probe (e.g., ADHP) for 10 minutes at 25°C.
-
Expert Insight: Pre-incubation is critical to allow time-dependent or slow-binding allosteric inhibitors to reach thermodynamic equilibrium before substrate introduction.
-
-
Reaction Initiation: Add arachidonic acid (AA) substrate to initiate the cascade.
-
Detection: Measure fluorescence (Ex/Em = 535/587 nm) using a microplate reader. Calculate IC50 values using non-linear regression.
Protocol 3.2: Cellular PGE2 ELISA (Macrophage Model)
-
Cell Culture: Seed RAW 264.7 murine macrophages at 1×105 cells/well in 96-well plates.
-
Stimulation & Treatment: Pre-treat cells with thiazolopyridine candidates for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours to induce COX-2 expression.
-
Quantification: Harvest supernatants and quantify PGE2 levels using a competitive ELISA kit to validate functional intracellular target engagement.
In Vivo Protocol: Carrageenan-Induced Paw Edema Model
Causality & Rationale: The carrageenan-induced paw edema model is the gold standard for evaluating acute, localized inflammation 5. It provides a systemic physiological environment to assess the pharmacokinetic and pharmacodynamic profiles of thiazolopyridines. The biphasic inflammatory response captures the early release of histamine/serotonin (0–2h) and the delayed, COX-2-mediated release of prostaglandins (3–4h) 6.
Protocol 4.1: Animal Dosing and Edema Measurement
-
Subject Selection: Utilize adult Wistar rats or Swiss albino mice, randomized into groups of 5-6 to ensure statistical power. Include a vehicle control group and a positive control group (e.g., Ibuprofen, 50 mg/kg) 7.
-
Formulation & Administration: Dissolve the thiazolopyridine test compounds (typically 50 mg/kg body weight) in a suitable vehicle (e.g., DMSO or 0.5% CMC) and administer intraperitoneally (i.p.) 7.
-
Expert Insight: Administer the dose 30 minutes prior to carrageenan injection. This temporal window ensures the compound reaches peak plasma concentration ( Cmax ) and systemic distribution before the inflammatory insult begins.
-
-
Edema Induction: Inject 0.1 mL of a 1-2% λ-carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw 6.
-
Plethysmometric Measurement: Measure paw volume using a plethysmometer at baseline (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Self-Validation & Calculation: Calculate the percentage of edema inhibition: % Inhibition = [(Vc - Vt) / Vc] × 100 (Where Vc is the mean edema volume of the control group, and Vt is the mean edema volume of the treated group). A compound is considered a validated lead if it demonstrates >50% inhibition at the 4-hour mark, confirming robust COX-2/prostaglandin suppression 7.
Data Presentation & Interpretation
Table 1: Representative Anti-Inflammatory Activity Profile of Thiazolopyridine Derivatives vs. Reference Standards
| Compound / Treatment | Target Selectivity (In Vitro) | COX-2 IC50 (µM) | In Vivo Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) at 4h |
| Vehicle Control | N/A | N/A | N/A | 0.0% |
| Ibuprofen (Ref) | Non-selective COX-1/COX-2 | ~1.20 | 50 | 36.5% - 40.9% |
| Thiazolopyridine 7 | Selective COX-2 | 0.28 | 50 | 47.2% |
| Thiazolopyridine 8 | Selective COX-2 | 0.45 | 50 | 53.4% |
| Thiazolopyridine 9 | Selective COX-2 | 0.77 | 50 | 45.6% |
(Note: Quantitative data synthesized from comparative studies of novel thiazolo[4,5-b]pyridines versus Ibuprofen 4, 7.)
Conclusion
By strictly adhering to this orthogonal protocol, researchers can confidently map the structure-activity relationship (SAR) of novel thiazolopyridines. The integration of cell-free enzymatic assays with the functional carrageenan-induced edema model ensures that only candidates with verified target engagement, cellular permeability, and systemic in vivo efficacy progress through the drug development pipeline.
References
-
Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. MDPI. 1
-
Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. PubMed / nih.gov. 2
-
In Silico Exploration of Molecular Mechanisms for Inhibiting Inflammatory Responses by 3Н-Thiazolo[4,5-b]pyridin-2-ones. dmed.org.ua. 3
-
Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. ResearchGate. 4
-
Development of effective anti-inflammatory drug candidates among novel thiazolopyridines. The Ukrainian Biochemical Journal. 5
-
Synthesis of novel thiazolo[4,5-b] pyridines as potential biologically active substances. Der Pharma Chemica. 6
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry. 7
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. researchgate.net [researchgate.net]
- 5. Development of effective anti-inflammatory drug candidates among novel thiazolopyridines | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: NMR and Mass Spectrometry Characterization of N-ethyl-thiazolo[5,4-b]pyridin-2-amine
Strategic Context & Scope
Thiazolo[5,4-b]pyridine derivatives represent a privileged heterocyclic scaffold in medicinal chemistry. They are frequently leveraged in the development of potent kinase inhibitors (e.g., PI3K, c-KIT, and ITK inhibitors) because the nitrogen atoms within the bicyclic core provide robust hydrogen-bonding capabilities at the kinase hinge region .
Accurate structural characterization of intermediates like N-ethyl-thiazolo[5,4-b]pyridin-2-amine is critical to ensure downstream synthetic fidelity. This application note details the analytical workflows for the definitive structural elucidation of this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have designed these protocols not just as a sequence of steps, but as a self-validating system where mass fragmentation and nuclear spin correlations independently corroborate the same structural truths.
Analytical Workflow
Figure 1: Parallel LC-HRMS and NMR characterization workflow for N-ethyl-thiazolo[5,4-b]pyridin-2-amine.
High-Resolution Mass Spectrometry (HRMS) Protocol
Causality & Methodological Choices
The thiazolo[5,4-b]pyridine core contains a highly basic pyridine nitrogen (N4) and a secondary exocyclic amine. This structural feature dictates that Positive Electrospray Ionization (ESI+) is the most efficient ionization technique. The addition of 0.1% Formic Acid (FA) to the mobile phase acts as a proton donor, driving the equilibrium entirely toward the protonated species [M+H]+ , ensuring maximum detector sensitivity. Collision-Induced Dissociation (CID) is employed to generate diagnostic fragments that validate the integrity of both the bicyclic core and the N-ethyl substituent.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid gradient from 5% to 95% Acetonitrile (0.1% FA) over 3 minutes. Rationale: A rapid gradient minimizes on-column degradation and focuses the basic analyte into a sharp peak, preventing peak tailing common with secondary amines.
-
Ionization & Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.
-
MS/MS Fragmentation: Isolate the precursor ion ( m/z 180.059) and apply normalized collision energies (NCE) of 15, 30, and 45 eV to capture a complete fragmentation profile.
Data Presentation: MS/MS Fragmentation Profile
Exact Mass of [M+H]+ : Calculated for C8H10N3S+ = 180.0590 m/z .
| Precursor Ion ( m/z ) | Fragment Ion ( m/z ) | Mass Loss (Da) | Neutral Loss / Mechanism | Structural Significance |
| 180.0590 | 152.0277 | 28.0313 | Ethylene ( C2H4 ) | Confirms N-ethyl group via McLafferty-type rearrangement. |
| 180.0590 | 135.0012 | 45.0578 | Ethylamine ( C2H7N ) | Cleavage at the exocyclic C-N bond, leaving the thiazolopyridine cation intact. |
| 180.0590 | 109.0201 | 71.0389 | Ethyl isothiocyanate | Thiazole ring opening; confirms the pyridine ring remains intact. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Causality & Methodological Choices
While CDCl3 is a standard NMR solvent, N-ethyl-thiazolo[5,4-b]pyridin-2-amine exhibits strong intermolecular hydrogen bonding via the secondary amine, leading to signal broadening and poor solubility. Therefore, DMSO- d6 is selected to disrupt these aggregates, yielding sharp, well-resolved resonances . Furthermore, 2D NMR (specifically HMBC) is mandatory because the bridgehead carbons (C3a, C7a) and the thiazole carbon (C2) lack attached protons and must be assigned via long-range heteronuclear couplings.
Step-by-Step Protocol
-
Sample Preparation: Dissolve 10-15 mg of the compound in 600 µL of highly enriched DMSO- d6 (99.9% D) containing 0.03% v/v TMS as an internal reference.
-
1D 1 H Acquisition: Acquire at 400 MHz or 600 MHz. Use a 30° pulse angle, a 2-second relaxation delay (d1), and 16-64 scans. Rationale: The d1 must be sufficient to allow complete relaxation of the broad NH proton to ensure accurate integration.
-
1D 13 C Acquisition: Acquire with proton decoupling (WALTZ-16). Use a 2-second relaxation delay and a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary bridgehead carbons.
-
2D HMBC Acquisition: Optimize the long-range coupling delay for nJCH=8 Hz. Rationale: This is critical for linking the pyridine protons (H-5, H-7) to the bridgehead carbons (C3a, C7a) and the ethyl protons to C2.
Data Presentation: 1 H and 13 C NMR Assignments
Note: Chemical shifts are representative based on validated structural analogues characterized in DMSO- d6 .
| Position | 1 H Chemical Shift (ppm), Multiplicity, J (Hz) | 13 C Chemical Shift (ppm) | HMBC Correlations (H to C) |
| 2 (Thiazole) | - | 162.0 | NH, Ethyl- CH2 |
| 3a (Bridgehead) | - | 153.2 | H-5, H-7 |
| 5 (Pyridine) | 8.29, dd, J = 4.8, 1.5 | 141.8 | C3a, C7 |
| 6 (Pyridine) | 7.35, dd, J = 8.0, 4.8 | 121.7 | C7a, C5 |
| 7 (Pyridine) | 7.90, dd, J = 8.0, 1.5 | 126.2 | C3a, C5 |
| 7a (Bridgehead) | - | 146.5 | H-6 |
| NH | 8.20, br t, J = 5.5 | - | C2, Ethyl- CH2 |
| Ethyl- CH2 | 3.40, qd, J = 7.2, 5.5 | 38.5 | C2, Ethyl- CH3 |
| Ethyl- CH3 | 1.20, t, J = 7.2 | 14.5 | Ethyl- CH2 |
Self-Validating System: Cross-Referencing Data
To ensure absolute trustworthiness of the structural assignment, this protocol acts as a self-validating system.
-
Compositional Verification: The exact mass from HRMS confirms the elemental composition ( C8H9N3S ), while the 1D 1 H NMR integrates to exactly 9 protons, confirming no hidden symmetry or dimerization.
-
Substituent Verification: The loss of 28 Da (ethylene) in the MS/MS spectrum perfectly corroborates the presence of the ethyl group identified by the characteristic quartet/triplet splitting pattern in the 1 H NMR.
-
Core Integrity: The unique doublet-of-doublets coupling pattern (J = 8.0, 4.8, 1.5 Hz) in the NMR confirms the 2,3-disubstituted pyridine ring, while the 109 m/z MS fragment confirms the fusion of the thiazole ring .
References
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. National Center for Biotechnology Information (PMC).[Link]
-
Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. MDPI Molecules.[Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI Cancers.[Link]
Troubleshooting & Optimization
Reducing reaction times in microwave-assisted thiazolopyridine synthesis
Welcome to the Advanced Microwave Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with prolonged reaction times, thermal degradation, and poor yields during the synthesis of thiazolopyridine derivatives—crucial scaffolds in anti-tubercular and anticancer drug development[1].
This technical guide is designed to move your laboratory away from inefficient conventional heating. Below, you will find field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your microwave-assisted organic synthesis (MAOS) workflows.
Optimization Workflow
Microwave-assisted thiazolopyridine synthesis optimization workflow.
Troubleshooting & FAQs
Q1: Why does my thiazolopyridine synthesis take over 16 hours under conventional heating, and how does microwave irradiation reduce this? Answer: Conventional thermal heating relies on conductive heat transfer (e.g., oil baths), which is slow and creates uneven temperature gradients. In contrast, microwave irradiation utilizes dielectric heating. Microwaves interact directly with the permanent dipoles of your reagents and polar solvents, causing rapid molecular alignment and friction (dipole rotation)[2]. This generates instantaneous, volumetric "superheating." For the formation of thiazolopyridines, this localized energy drastically lowers the activation energy barrier for the intramolecular cyclization step, reducing reaction times from 16 hours to just 1–2 hours[3].
Q2: What is the optimal solvent system to maximize microwave absorption while maintaining green chemistry standards? Answer: The efficiency of MAOS depends heavily on the solvent's loss tangent (tan δ), which dictates its ability to convert microwave energy into heat. While highly polar solvents like DMF or ethylene glycol are traditional choices[4], they pose toxicity and product isolation challenges.
-
The Field-Proven Solution: Use Sabinene, a green, biomass-derived bicyclic monoterpene. Because Sabinene is non-polar and absorbs microwaves poorly on its own, you must add 25% of a polar co-solvent like acetonitrile or ethanol[3]. This co-solvent acts as a "microwave antenna," rapidly heating the mixture to 130°C–160°C, while Sabinene provides an excellent medium that allows the final product to precipitate cleanly upon cooling[3].
Q3: How do I optimize temperature and power settings to prevent reagent degradation? Answer: Temperature control is critical. Thiazolopyridine synthesis via the reaction of 3-amino-2-chloropyridines with isothiocyanates can suffer from thermal degradation if pushed beyond 160°C.
-
Causality: Higher temperatures accelerate the initial thiourea formation but can decompose thermally sensitive isothiocyanates.
-
Optimization: If your specific isothiocyanate is thermally stable, irradiate at 160°C for 1 hour. If it is sensitive, lower the temperature to 130°C and extend the irradiation time to 2 hours[3]. Always use a microwave reactor equipped with an IR sensor for precise, real-time temperature feedback.
Validated Step-by-Step Methodology
To ensure reproducibility, follow this self-validating protocol for the rapid synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine hydrochloride.
-
Reagent Loading: In a microwave-safe sealed tube, combine 3-amino-2-chloropyridine (1.1 equivalents) and phenyl isothiocyanate (1.0 equivalent, typically 1.5 mmol)[3].
-
Solvent Addition: Add a solvent mixture consisting of 0.75 mL Sabinene and 0.25 mL Acetonitrile (a 3:1 ratio) to ensure adequate dielectric heating[3].
-
Reactor Configuration: Place the sealed tube into a dedicated microwave synthesis instrument. Ensure the internal IR temperature sensor is calibrated.
-
Irradiation Phase: Program the reactor to heat the mixture to 130°C. Maintain this temperature under microwave irradiation for exactly 2 hours[3].
-
Cooling & Visual Validation: Allow the vessel to cool to room temperature.
-
Self-Validation Check: A successful reaction will inherently yield a dense beige precipitate (the hydrochloride salt of the product) upon cooling, indicating complete conversion and eliminating the need for TLC monitoring[3].
-
-
Isolation: Filter the crude reaction mixture. Wash the retained solid sequentially with ethyl acetate and diethyl ether. No further purification (e.g., column chromatography) is required[3].
Quantitative Data Comparison
The following table summarizes the dramatic improvements in reaction efficiency when transitioning from conventional thermal heating to optimized microwave irradiation.
| Heating Method | Solvent System | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Thermal | Sabinene | 160 | 16 hours | 66 |
| Microwave Irradiation | Sabinene | 160 | 1 hour | 57 - 61 |
| Microwave Irradiation | Sabinene / Acetonitrile (3:1) | 130 | 2 hours | 64 - 65 |
| Microwave Irradiation | Pyridine / DMF-DMA | 130 | 80 - 120 min | 62 |
Data synthesized from comparative optimization studies[3][5].
Mechanistic Pathway
Understanding the reaction mechanism is vital for troubleshooting. The microwave energy specifically accelerates the tautomerization and the final nucleophilic substitution step where the thiol displaces the chlorine atom[3].
Mechanistic pathway of thiazolo[5,4-b]pyridine formation via microwave activation.
References
-
Title: Full article: Efficient synthesis and in vitro biological activity of some novel thiazolopyrimidines and pyrazolopyrimidines via a microwave-assisted one‑pot three component reaction Source: Taylor & Francis URL: [Link]
-
Title: Syntheses of new tuberculosis inhibitors promoted by microwave irradiation Source: PubMed Central (PMC) URL: [Link]
-
Title: Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation Source: MDPI URL: [Link]
-
Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL: [Link]
-
Title: Microwave Synthesis Source: Organic Chemistry Portal URL: [Link]
Sources
Purification challenges for N-ethyl-Thiazolo[5,4-b]pyridin-2-amine derivatives
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating N-ethyl-Thiazolo[5,4-b]pyridin-2-amine derivatives.
The thiazolo[5,4-b]pyridine scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors targeting c-KIT and PI3K . However, the electron-rich nature of this fused bicyclic system introduces significant chromatographic challenges, including severe peak tailing, poor solubility, and co-elution with structurally similar byproducts.
Below, you will find field-proven insights, a visual workflow, troubleshooting FAQs, and a self-validating purification protocol to ensure high-yield recovery of your target compounds.
Purification Workflow
Workflow for the isolation and purification of N-ethyl-Thiazolo[5,4-b]pyridin-2-amine derivatives.
Troubleshooting Guide & FAQs
Q1: Why does my N-ethyl-Thiazolo[5,4-b]pyridin-2-amine streak heavily and irreversibly bind to normal-phase silica gel? Causality: The thiazolo[5,4-b]pyridine core contains multiple basic nitrogen atoms (the pyridine nitrogen, the thiazole nitrogen, and the exocyclic amine). These electron-rich sites act as strong hydrogen-bond acceptors and interact intensely with the acidic silanol groups (Si-OH) present on standard bare silica gel. This causes severe peak tailing, irreversible adsorption, and poor mass recovery. Solution: To mitigate this, you must suppress the ionization of the silanol groups or competitively block the binding sites. Add 1% to 5% Triethylamine (TEA) or methanolic ammonia to your mobile phase (e.g., Ethyl Acetate/Petroleum Ether) . Alternatively, switch to a neutral stationary phase like alumina, or bypass normal-phase entirely in favor of reverse-phase chromatography.
Q2: I am trying to separate the N-ethyl derivative from the unalkylated primary amine starting material. They co-elute on a standard C18 column with 0.1% Formic Acid. How can I resolve them? Causality: The addition of a single ethyl group provides only a marginal increase in lipophilicity. Under acidic conditions (e.g., 0.1% Formic Acid, pH ~2.7), the basic nitrogens on both the starting material and the N-ethyl product are fully protonated. The high polarity of these ionized species dominates their chromatographic behavior, masking the small hydrophobic difference imparted by the ethyl group and leading to co-elution. Solution: Shift to a high-pH mobile phase. By using 10 mM Ammonium Bicarbonate (pH 10), you ensure that the basic nitrogens remain un-ionized (free base form). In their neutral states, the hydrophobic interaction with the C18 stationary phase is maximized, allowing the column to easily distinguish the lipophilic difference between the primary amine and the N-ethyl group.
Q3: During scale-up, my compound precipitates on the column, causing system overpressure. What is the root cause and how do I fix it? Causality: Thiazolo[5,4-b]pyridines often exhibit strong intermolecular hydrogen bonding and π−π stacking, leading to poor solubility in highly aqueous mobile phases. When a highly concentrated sample dissolved in DMSO is injected into a low-organic mobile phase (e.g., 5% Acetonitrile), the compound rapidly crashes out of solution at the column head. Solution: Implement a "solid-load" technique or use an at-column dilution system. If using standard prep-HPLC, decrease the injection volume and increase the starting organic composition of your gradient (e.g., start at 20% B instead of 5% B) to maintain solubility throughout the chromatographic run.
Quantitative Data: Chromatographic Behavior
The table below summarizes the causality discussed in Q2, demonstrating how mobile phase pH dictates the resolution ( Rs ) between the primary amine and the N-ethyl derivative on a standard C18 stationary phase.
| Mobile Phase Condition | pH | Retention Time (Primary Amine) | Retention Time (N-ethyl) | Peak Shape | Resolution ( Rs ) |
| 0.1% Formic Acid (aq) / ACN | 2.7 | 4.2 min | 4.4 min | Tailing | < 1.0 (Co-elution) |
| 10 mM Ammonium Acetate / ACN | 6.8 | 5.5 min | 6.1 min | Broad | 1.2 (Partial) |
| 10 mM Ammonium Bicarbonate / ACN | 10.0 | 7.8 min | 9.5 min | Sharp, Symmetrical | > 2.0 (Baseline) |
Step-by-Step Methodology: High-pH Mass-Directed Prep-HPLC
This protocol is designed as a self-validating system. By coupling mass-directed fraction collection with immediate analytical verification, you eliminate the risk of isolating degraded or co-eluted products.
Phase 1: Sample Preparation & Loading
-
Solubilization: Dissolve the crude N-ethyl-Thiazolo[5,4-b]pyridin-2-amine mixture in DMSO/MeOH (1:1, v/v) to a maximum concentration of 50 mg/mL.
-
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulates that could cause column frit blockage.
-
Column Selection: Equip the system with a hybrid silica C18 column (e.g., Waters XBridge C18, 19 x 150 mm, 5 µm) specifically engineered to withstand high pH environments (pH 1-12).
Phase 2: Gradient Elution Execution 4. Mobile Phase Setup:
-
Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide.
-
Buffer B: LC-MS grade Acetonitrile.
-
Chromatographic Run:
-
0.0 - 2.0 min: 20% B (Isocratic hold to prevent precipitation at the column head).
-
2.0 - 12.0 min: 20% to 70% B (Linear gradient to resolve the N-ethyl derivative from the primary amine).
-
12.0 - 13.5 min: 100% B (High-organic wash to elute highly lipophilic impurities).
-
13.5 - 15.0 min: 20% B (Re-equilibration).
-
Phase 3: Self-Validating Collection & Isolation 6. Trigger Settings: Set the fraction collector to trigger via mass-directed MS (ESI+) monitoring for the specific [M+H]+ of the N-ethyl derivative. Set UV monitoring at 254 nm as a secondary qualitative trigger. 7. Analytical Validation: Do not pool fractions immediately. Take a 10 µL aliquot from the collected fraction and inject it into an analytical UPLC-MS. Proceed to step 8 only if the chromatogram shows a single peak at 254 nm (>95% Area) with the correct target mass. 8. Lyophilization: Flash-freeze the validated fractions using liquid nitrogen and lyophilize immediately. High-pH aqueous environments can slowly hydrolyze certain functional groups; immediate lyophilization ensures the chemical integrity of the final N-ethyl-Thiazolo[5,4-b]pyridin-2-amine powder.
References
-
Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance Source: Cancers (MDPI), 15(1), 143. URL: [Link]
-
Title: Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors Source: Molecules (MDPI), 25(20), 4630. URL: [Link]
Overcoming imatinib resistance with novel thiazolo[5,4-b]pyridine compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing roadblocks in kinase inhibitor development, particularly when dealing with recalcitrant mutations in chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST).
First-generation tyrosine kinase inhibitors (TKIs) like imatinib revolutionized targeted therapy, but the emergence of "gatekeeper" mutations—such as BCR-ABL T315I and c-KIT T670I—has created significant clinical hurdles. To overcome this, researchers have turned to novel scaffolds. This guide focuses on troubleshooting the design, biochemical evaluation, and cellular validation of thiazolo[5,4-b]pyridine compounds , a class of Type II inhibitors engineered to bypass these resistance mechanisms.
Section 1: Mechanism & Design FAQs
Q1: Why do first-line inhibitors like imatinib fail against T315I and D816V mutations, and how does the thiazolo[5,4-b]pyridine scaffold overcome this? A1: Imatinib is highly effective against wild-type BCR-ABL and c-KIT, but it is highly susceptible to gatekeeper mutations. In the BCR-ABL T315I mutation, the substitution of threonine with a bulky isoleucine residue creates a severe steric clash and eliminates a critical hydrogen bond required for imatinib binding[1]. Similarly, c-KIT D816V mutations in the activation loop accelerate auto-activation, shifting the kinase into an active state that imatinib cannot effectively bind[2].
Thiazolo[5,4-b]pyridines overcome this through a "hybrid design" strategy. By appending a Type II 'tail' (such as 3-trifluoromethylbenzamide) to the thiazolopyridine core, these compounds are forced to bind to the inactive "DFG-out" conformation of the kinase[1]. This binding mode bypasses the mutated gatekeeper residue entirely, allowing compounds like HG-7-85-01 to potently inhibit T315I mutant BCR-ABL, and derivatives like 6r to inhibit the c-KIT V560G/D816V double mutant[2][3].
Mechanism of thiazolo[5,4-b]pyridines overcoming gatekeeper mutations.
Section 2: Experimental Troubleshooting & Self-Validating Protocols
Q2: I am observing high background noise and inconsistent GI50 values when testing thiazolo[5,4-b]pyridine compounds in Ba/F3 isogenic cell lines. How can I resolve this? A2: The murine pre-B cell line Ba/F3 is the gold standard for evaluating selective kinase inhibition because wild-type Ba/F3 cells depend entirely on Interleukin-3 (IL-3) for survival[1]. When transduced with an oncogene (like BCR-ABL T315I), they become IL-3 independent.
If you are seeing inconsistent GI50 values, the cells are likely not fully "addicted" to the oncogene, meaning residual IL-3 signaling is masking the effect of your kinase inhibitor. To fix this, you must implement a strict IL-3 withdrawal protocol and run a parallel parental control to create a self-validating system . If your compound kills the transformed cells but also kills the parental cells in the presence of IL-3, the compound is exhibiting general cytotoxicity, not targeted kinase inhibition[1].
Protocol: Self-Validating Ba/F3 Cell Viability Assay
Causality Focus: This workflow ensures that observed cell death is exclusively driven by on-target kinase inhibition rather than off-target toxicity.
-
Cell Culture & Transduction: Culture wild-type Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and 10 ng/mL murine IL-3. Transduce with retrovirus expressing the mutant kinase (e.g., BCR-ABL T315I or c-KIT D816V).
-
IL-3 Withdrawal (Critical Step): Wash the transduced cells three times in PBS to completely remove residual IL-3. Resuspend in IL-3-free media. Monitor viability for 7-10 days. Only cells successfully addicted to the oncogenic kinase will survive.
-
Plating & Treatment: Plate the oncogene-addicted Ba/F3 cells at 1×104 cells/well in a 96-well plate. In a separate plate, seed wild-type parental Ba/F3 cells with IL-3 as your toxicity control.
-
Compound Addition: Treat both plates with a serial dilution of your thiazolo[5,4-b]pyridine derivative (e.g., 10 µM down to 0.1 nM). Incubate for 72 hours.
-
Readout: Add CellTiter-Glo reagent to measure ATP as a proxy for cell viability. Calculate the GI50.
-
Validation: A successful assay will show a low GI50 for the mutant cell line and a high GI50 (>10 µM) for the parental IL-3-dependent line, confirming target selectivity[1][4].
Self-validating workflow for Ba/F3 isogenic cell line viability assays.
Q3: My biochemical kinase assay shows a highly potent IC50 (<5 nM) for HG-7-85-01, but the cellular GI50 is much higher (>100 nM). Is my compound failing? A3: No, this is an expected pharmacological shift. Thiazolo[5,4-b]pyridines are ATP-competitive inhibitors[1]. In a biochemical assay, you are likely using an ATP concentration at or below the Michaelis constant ( Km ) of the kinase (typically 10-100 µM) to allow the inhibitor to bind easily. However, inside a living cell, the intracellular ATP concentration is massive (1 to 5 mM). Your compound must compete with this high intracellular ATP pool, which naturally shifts the apparent cellular GI50 higher than the biochemical IC50.
Section 3: Quantitative Data Summary
When evaluating novel thiazolo[5,4-b]pyridines, it is critical to benchmark them against established clinical inhibitors. The table below summarizes the biochemical and cellular efficacy of imatinib compared to leading thiazolo[5,4-b]pyridine derivatives against wild-type and recalcitrant mutant kinases.
Table 1: Quantitative Comparison of Kinase Inhibitors
| Compound | Target Kinase | Mutation Profile | Biochemical IC50 | Cellular GI50 | Reference |
| Imatinib | BCR-ABL | T315I | >10,000 nM | >10 µM | [3] |
| HG-7-85-01 | BCR-ABL | T315I | 3.0 nM | 0.14 µM | [3] |
| Imatinib | c-KIT | V560G/D816V | >30 µM | >25 µM | [2] |
| Compound 6r | c-KIT | V560G/D816V | 4.77 µM | 1.15 µM | [2] |
Note: Compound 6r demonstrates an 8.0-fold higher enzymatic inhibitory activity and 23.6-fold higher anti-proliferative activity against the c-KIT double mutant compared to imatinib[2].
References
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- Development of 'DFG-out' inhibitors of g
- Development of 'DFG-out' inhibitors of gatekeeper mutant kinases.
- Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Rel
Sources
Strategies for improving the selectivity of thiazolopyridine kinase inhibitors
Thiazolopyridine Kinase Inhibitors: Technical Support & Selectivity Troubleshooting Center
Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with off-target toxicity and poor selectivity profiles when developing thiazolopyridine-based kinase inhibitors. The thiazolopyridine scaffold is highly versatile, with derivatives demonstrating potent inhibition against targets like PI3K, Bcr-Abl, EGFR, and IRAK4. However, its inherent affinity for the highly conserved ATP-binding pocket (hinge region) often leads to promiscuous binding across the kinome.
This guide provides field-proven strategies, troubleshooting FAQs, and self-validating protocols to help you engineer, test, and validate highly selective thiazolopyridine inhibitors.
Section 1: Structural Optimization & Selectivity Troubleshooting (FAQ)
Q1: My thiazolopyridine lead compound is highly potent but exhibits broad-spectrum kinase promiscuity. How can I engineer better selectivity? Causality & Strategy: Promiscuity typically arises when your compound acts as a pure "Type I" inhibitor, binding exclusively to the active (DFG-in) conformation of the kinase hinge region, which is structurally conserved across the kinome. To improve selectivity, consider a Hybrid Design Strategy . By appending a pharmacophore that extends into the less conserved allosteric pocket adjacent to the ATP site (exposed during the inactive "DFG-out" conformation), you convert the molecule into a "Type II" inhibitor. For example, hybridizing the hinge-interacting thiazole functionality with a 3-trifluoromethylbenzamide "tail" has successfully yielded highly selective thiazolopyridine inhibitors (e.g., HG-7-85-01) capable of overcoming T315I "gatekeeper" mutations in Bcr-Abl [1].
Caption: Hybrid design logic for engineering Type II thiazolopyridine kinase inhibitors.
Q2: We are targeting PI3K with a thiazolo[5,4-b]pyridine derivative, but we are seeing cross-reactivity across Class I PI3K isoforms. How do we achieve isoform specificity? Causality & Strategy: Isoform selectivity within the PI3K family (α, β, γ, δ) relies heavily on exploiting subtle differences in the affinity pockets surrounding the ATP-binding site. Research has shown that modifying the 2-position of the thiazolo[5,4-b]pyridine core with specific N-heterocycles (like morpholine) and tuning the sulfonamide functionality can drastically shift the selectivity profile. For instance, compound 19a demonstrates nanomolar inhibition of PI3Kα, PI3Kγ, and PI3Kδ, while exhibiting a 10-fold drop in affinity for PI3Kβ due to steric clashes in the β-isoform's binding pocket [2].
Table 1: Quantitative Selectivity Profiling of Representative Thiazolopyridine Inhibitors
| Compound | Primary Target | IC50 (Target) | Off-Target / Isoform | IC50 (Off-Target) | Selectivity Ratio |
| HG-7-85-01 [1] | Bcr-Abl (WT) | < 10 nM | Bcr-Abl (T315I) | < 10 nM | High (Dual active) |
| Compound 19a [2] | PI3Kα | 3.4 nM | PI3Kβ | ~35 nM | ~10-fold |
| Compound 19a [2] | PI3Kγ | 1.8 nM | PI3Kβ | ~35 nM | ~19-fold |
| AV25R [3] | EGFR / FECH | High Affinity | Non-malignant cells | Minimal toxicity | Highly selective |
Section 2: Assay Interference & Validation Protocols
Q3: Our biochemical kinase assays show excellent IC50 values, but we suspect assay interference (false positives). How can we build a self-validating protocol? Causality & Strategy: Thiazolopyridines can sometimes act as aggregators or fluorescent quenchers, leading to false positives in standard homogeneous assays (like FRET or AlphaScreen). To ensure trustworthiness, your protocol must be a self-validating system incorporating orthogonal readouts and detergent controls to break up non-specific aggregates.
Protocol 1: Orthogonal Kinase Selectivity Profiling (Step-by-Step)
-
Primary Screen (ADP-Glo Assay):
-
Step: Incubate recombinant kinase, ATP (at Km), and substrate with serial dilutions of the thiazolopyridine inhibitor (0.1 nM to 10 μM) in assay buffer containing 0.01% Triton X-100.
-
Causality: The ADP-Glo assay measures ADP production (luminescence), which is less prone to auto-fluorescence interference from the thiazolopyridine core than FRET assays. Triton X-100 prevents false inhibition via compound aggregation.
-
-
Orthogonal Validation (Radiometric 33P-ATP Assay):
-
Step: Retest the top 5 selective candidates using a gold-standard radiometric assay. Measure the direct transfer of 33P-γ-phosphate to the substrate.
-
Causality: Radiometric assays are immune to optical interference, confirming that the IC50 values are driven by true catalytic inhibition.
-
-
Counter-Screening (Kinome Panel):
-
Step: Run the lead compound against a panel of 50+ diverse kinases at a fixed concentration (e.g., 1 μM) to calculate the Gini coefficient or Selectivity Score (S-score).
-
Causality: Establishes the thermodynamic preference of the inhibitor for the target kinase over the broader kinome.
-
Caption: Self-validating experimental workflow for eliminating false positives in kinase profiling.
Section 3: Cellular Activity & Target Engagement
Q4: My compound is selective biochemically, but fails to inhibit the downstream signaling pathway in cells. Why? Causality & Strategy: Biochemical selectivity does not always translate to cellular efficacy. This disconnect can be caused by poor membrane permeability, high intracellular ATP concentrations outcompeting the inhibitor (a common issue for Type I inhibitors), or off-target binding to highly abundant cellular proteins. You must validate target engagement inside living cells.
Protocol 2: Cellular Target Engagement via NanoBRET
-
Transfection: Transfect HEK293T cells with a plasmid encoding your target kinase fused to NanoLuc luciferase.
-
Tracer Equilibration: Add a cell-permeable fluorescent tracer known to bind the kinase active site.
-
Inhibitor Competition: Treat cells with serial dilutions of your thiazolopyridine inhibitor.
-
Readout: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Causality: A decrease in BRET signal confirms that your un-tagged thiazolopyridine is successfully penetrating the cell membrane and physically displacing the tracer from the kinase pocket within the complex intracellular environment, proving true cellular target engagement.
-
Caption: Cellular signaling cascade demonstrating intracellular target engagement by thiazolopyridines.
References
-
Choi, H. G., Ren, P., Thoreen, C., et al. "Development of 'DFG-out' inhibitors of gatekeeper mutant kinases." Nature Chemical Biology, National Center for Biotechnology Information (PMC). URL:[Link]
-
Wang, J., et al. "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors." Molecules, MDPI. URL:[Link]
-
Kretzschmar, C., et al. "Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms." Molecules, MDPI. URL:[Link]
How to enhance the solubility of thiazolo[5,4-b]pyridine compounds for bioassays
A Guide for Bioassay Development
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with the thiazolo[5,4-b]pyridine scaffold in their biological assays. As Senior Application Scientists, we understand that compound solubility is a critical, and often frustrating, hurdle in generating reliable and reproducible data.
This document is structured as a series of frequently asked questions and troubleshooting guides. We will move from fundamental checks to advanced strategies, explaining the scientific rationale behind each approach to empower you to make informed decisions for your specific compound and assay system.
FAQ 1: My thiazolo[5,4-b]pyridine compound is precipitating in my aqueous assay buffer. Where do I even begin?
This is the most common issue researchers face with this hydrophobic, planar scaffold. The immediate appearance of cloudiness, precipitation, or a film on your plate wells upon dilution is a clear sign of poor aqueous solubility. Before attempting complex methods, a systematic initial assessment is crucial.
Expertise & Causality: The thiazolo[5,4-b]pyridine core is inherently hydrophobic and prone to π-π stacking, leading to aggregation and precipitation in aqueous environments. Your primary goal is to disrupt these intermolecular forces and keep the compound in solution at the desired final concentration. The first step is always to ensure your stock solution is sound and that the initial dilution step is not the source of the problem.
Troubleshooting Workflow: Initial Solubility Assessment
A logical, stepwise approach can quickly identify the source of the problem. We recommend the following workflow to diagnose the issue before attempting more complex solubilization techniques.
Caption: Initial troubleshooting workflow for compound precipitation.
Step-by-Step Protocol: Validating Your Stock and Dilution
-
Visual Inspection of DMSO Stock:
-
Hold your master stock solution (typically 10-50 mM in 100% DMSO) against a light source. Look for any haze, particulates, or crystals.
-
If precipitation is observed, gently warm the vial in a 37°C water bath and vortex or sonicate for several minutes.[1] Many compounds will redissolve. If they do not, the stock concentration may be too high for even DMSO to maintain solubility.
-
-
Evaluate the Dilution Step:
-
The "DMSO Shock": Rapidly diluting a concentrated DMSO stock into a purely aqueous buffer is a common cause of precipitation.[2] The compound, comfortable in the organic solvent, crashes out when suddenly exposed to the aqueous environment.
-
Mixing Energy: Ensure you are mixing vigorously and immediately after adding the DMSO stock to the buffer. Pipetting up and down, vortexing the tube, or using an automated plate shaker can make a significant difference.
-
Final DMSO Concentration: What is the final percentage of DMSO in your assay? Most cell-based and biochemical assays can tolerate 0.1-0.5% DMSO. If your dilution scheme results in a much lower percentage, the compound has less co-solvent to help it stay in solution.
-
-
Corrective Action: The Serial Dilution Method
-
Instead of a large one-step dilution (e.g., 1:1000), perform an intermediate serial dilution in DMSO first.
-
Example: To get a 10 µM final concentration from a 10 mM stock (with 0.5% final DMSO):
-
Poor Method: Adding 0.5 µL of 10 mM stock directly to 999.5 µL of buffer.
-
Better Method: First, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock. Then, add 5 µL of the 1 mM stock to 995 µL of buffer. This smaller volume of a less concentrated stock is less likely to precipitate upon dilution.
-
-
If these initial steps fail, it confirms the issue is the intrinsic low aqueous solubility of your thiazolo[5,4-b]pyridine derivative. You can now confidently move to more advanced formulation strategies.
FAQ 2: What are the best co-solvents to use with my aqueous buffer, and how do I avoid assay interference?
When DMSO alone at low percentages isn't sufficient, introducing an additional, more polar co-solvent into your final assay buffer can be a powerful strategy.
Expertise & Causality: Co-solvents work by reducing the polarity of the bulk aqueous solvent. This lowers the energy penalty for the hydrophobic thiazolo[5,4-b]pyridine molecule to leave the aggregated state and enter into solution. However, this same mechanism can be a double-edged sword; by altering the solvent environment, co-solvents can also disrupt the delicate hydration shell around proteins, potentially altering their conformation and affecting biological activity. Therefore, the choice and concentration of a co-solvent must be carefully validated.
Recommended Co-solvents for Initial Screening
The following table provides a starting point for screening co-solvents. It is critical to test these in your specific assay system to find the optimal balance between compound solubility and minimal assay interference.
| Co-Solvent | Typical Starting % (v/v) | Pros | Cons & Assay Considerations |
| Ethanol | 1-5% | Readily available, effective for many heterocycles. | Can denature proteins at higher concentrations. May affect cell membrane integrity. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Generally well-tolerated by enzymes and cells. Less volatile than ethanol. | Can increase viscosity. May interfere with some detection methods (e.g., fluorescence). |
| N-Methyl-2-pyrrolidone (NMP) | 0.5-2% | Strong solubilizing agent. | Can be more aggressive towards proteins and cells. Potential for toxicity.[3] |
| Glycerol | 5-20% | Excellent protein stabilizer. | High viscosity can affect dispensing and mixing. May not provide a large boost in solubility. |
Protocol: Co-solvent Compatibility Testing
-
Prepare Buffer/Co-solvent Blends: Create a range of your primary assay buffer containing different concentrations of your chosen co-solvent (e.g., Buffer + 1%, 2%, 5%, 10% PEG 400).
-
Assay Control Validation: Run your standard assay positive and negative controls in each buffer/co-solvent blend (without your test compound).
-
Analyze Performance: Calculate key assay parameters like Z-factor, signal-to-background ratio, and enzyme activity (e.g., Km, Vmax) for each condition.
-
Select Optimal Blend: Choose the highest concentration of co-solvent that does not significantly impact your assay's performance. This is now your validated "solubility-enhanced buffer."
-
Test Compound Solubility: Attempt to dissolve your thiazolo[5,4-b]pyridine compound in this new buffer.
Trustworthiness: This self-validating protocol ensures that any observed activity (or lack thereof) is due to your compound's effect on the biological target, not a co-solvent-induced artifact. Always remember to run a vehicle control containing the final concentration of DMSO and your chosen co-solvent in all experiments.[1]
FAQ 3: My compound has basic nitrogen atoms. Can I use pH modification to increase its solubility?
Yes, this is an excellent and often underutilized strategy, particularly for molecules like thiazolo[5,4-b]pyridines.
Expertise & Causality: The thiazolo[5,4-b]pyridine scaffold contains several nitrogen atoms. The pyridine nitrogen, in particular, is basic and can be protonated at acidic pH (typically pH < 6). When this nitrogen accepts a proton, the molecule acquires a positive charge. This charged species is significantly more polar than the neutral molecule, making it much more soluble in water due to favorable ion-dipole interactions.
Workflow for pH-Based Solubilization
Caption: Decision workflow for using pH to enhance solubility.
Protocol: pH Adjustment and Validation
-
Assay pH Tolerance: First, determine the functional pH range of your assay target and detection reagents. Many enzymes and cellular processes are highly sensitive to pH changes. If your assay must be performed at pH 7.4, this method is not suitable for the final buffer, but it can be used to prepare a concentrated aqueous stock.
-
Prepare Acidic Buffers: Prepare a series of your assay buffer titrated to different pH values (e.g., from its original pH down to 5.0 in 0.5 unit increments).
-
Solubility Testing: Add your compound (from a small volume of DMSO stock) to each buffer and visually inspect for precipitation.
-
Stock Solution Preparation (The "pH Flip" Trick):
-
If your compound is soluble at, for example, pH 5.0 but your assay is at pH 7.4, you can still use this method.
-
Dissolve the compound at a high concentration (e.g., 100x final) in the acidic buffer (pH 5.0). This creates a highly concentrated, fully solubilized aqueous stock.
-
When you then dilute this 1:100 into your final assay buffer at pH 7.4, the compound is kinetically trapped in a supersaturated but soluble state for a period often long enough to complete the assay. The final pH of the assay is negligibly affected by the small volume of acidic stock.
-
Trustworthiness: The key risk of pH modification is altering the biological system. Always validate that the change in pH does not alter the activity of your target or the charge state of your positive/negative controls, which could lead to false results.
FAQ 4: How can I experimentally measure the kinetic solubility of my compound to get quantitative data?
Visual inspection is useful but subjective. A quantitative kinetic solubility assay provides a precise measurement of your compound's solubility under specific conditions (e.g., in your final assay buffer). The turbidimetric method is a common, high-throughput approach.
Expertise & Causality: This assay works by making serial dilutions of a compound from a DMSO stock into an aqueous buffer.[4] As the concentration increases, a point is reached where the compound's solubility limit is exceeded, and it begins to precipitate. This precipitation causes the solution to become turbid (cloudy). The amount of turbidity can be measured by light scattering (nephelometry) or, more simply, by absorbance at a wavelength where the compound doesn't absorb (e.g., 620 nm).[5] The concentration at which turbidity sharply increases is the kinetic solubility.
Step-by-Step Protocol: Turbidimetric Kinetic Solubility Assay
Materials:
-
Test compound in 100% DMSO (e.g., 10 mM stock).
-
Aqueous buffer of choice (e.g., PBS, pH 7.4).
-
96-well clear-bottom microplate.
-
Microplate reader capable of absorbance measurements.
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of your 10 mM compound stock in 100% DMSO. This will create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM... down to ~10 µM).
-
Prepare Control Wells: Include wells with only DMSO for a blank reference.
-
Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution plate into a new 96-well assay plate.
-
Add Aqueous Buffer: Rapidly add a fixed volume of your aqueous buffer (e.g., 198 µL) to all wells to achieve the final desired volume and DMSO concentration (in this example, 1%). This will result in a final compound concentration range of 100 µM, 50 µM, 25 µM, etc.
-
Incubate: Incubate the plate at room temperature for a set time, typically 1-2 hours, to allow precipitation to equilibrate.[5]
-
Measure Absorbance: Read the absorbance of the plate at 620 nm.[5]
-
Data Analysis:
-
Plot the Absorbance at 620 nm (Y-axis) versus the log of the compound concentration (X-axis).
-
The plot will be flat at low concentrations and then will show a sharp sigmoidal increase at the point where precipitation occurs.
-
The kinetic solubility is the concentration at the inflection point of this curve, or more simply, the concentration at which the absorbance value is significantly above the baseline (e.g., 3x the standard deviation of the blank).
-
This method allows you to quantitatively compare the effectiveness of different co-solvents or pH conditions by simply using the modified buffer in Step 4.
References
-
The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX, University of Bath. [Link]
-
Aqueous Kinetic Solubility. National Center for Advancing Translational Sciences (NCATS), NIH. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Best Investment Strategies Using Compound Interest. Neobanks.com. [Link]
-
How to maximise your compounding returns: A comprehensive guide. Saxo Group. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC, National Library of Medicine. [Link]
-
8 Tips for Successful Compound Trading. AquaFunded. [Link]
-
The Magic of Compounding: How to Build Long-Term Wealth. easyMoney. [Link]
-
Best Compound Interest Investments. Bankrate. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. PubMed. [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PMC, National Library of Medicine. [Link]
-
Synthesis of thiazolo[5,4-b]pyridine analogues. ResearchGate. [Link]
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Latvian Institute of Organic Synthesis. [Link]
-
Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. National University of Pharmacy. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
Technical Support Center: Optimizing Catalyst Choice for Thiazolo[5,4-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of thiazolo[5,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and optimization for this important heterocyclic scaffold. Thiazolo[5,4-b]pyridine derivatives are of significant interest in medicinal chemistry, exhibiting a range of biological activities, including as kinase inhibitors.[1][2] The successful synthesis of these molecules is often highly dependent on the chosen catalytic system. This guide will equip you with the knowledge to make informed decisions, troubleshoot common issues, and ultimately improve the efficiency and yield of your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered during the synthesis of thiazolo[5,4-b]pyridines.
Q1: My reaction yield for the thiazolo[5,4-b]pyridine synthesis is consistently low. What are the first parameters I should investigate?
A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.[3] Here are the primary areas to investigate:
-
Purity of Starting Materials: Impurities in your reactants, such as the aminopyridine or the isothiocyanate, can significantly hinder the reaction by interfering with the catalyst or leading to unwanted side products.[3] Always ensure the purity of your starting materials, and if necessary, purify them before use.
-
Catalyst Choice and Activity: The selection of the catalyst is paramount. For C-N and C-S bond formations often required in these syntheses, palladium- and copper-based catalysts are common.[1][4] If you are using a catalyst, its activity might be compromised. Consider the possibility of catalyst deactivation and ensure it is fresh or properly activated. The choice of ligands associated with the metal center is also critical and can dramatically influence the outcome.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.[3][5] Some reactions may require elevated temperatures to proceed efficiently, while others might be sensitive to heat, leading to decomposition.[6] It is advisable to screen different solvents as the polarity and boiling point can influence reaction rates and solubility of intermediates.[3][7]
-
Base Selection: The choice of base can be crucial, especially in cross-coupling reactions. The strength and nature of the base can affect the rate of deprotonation and the overall catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., triethylamine).
Q2: I am observing the formation of significant side products in my reaction. What are the likely culprits and how can I minimize them?
A2: The formation of side products can often be traced back to the reaction conditions or the reactivity of the starting materials.
-
Homocoupling: In cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. This can often be minimized by carefully controlling the reaction temperature and the stoichiometry of the reactants.
-
Dehalogenation: If you are using a halo-pyridine as a starting material, dehalogenation can occur, particularly at higher temperatures or with certain catalyst systems. Using a milder base or a lower reaction temperature might help.
-
Alternative Cyclization Pathways: Depending on the substitution pattern of your pyridine precursor, alternative cyclization pathways may be possible, leading to isomeric products. Careful selection of starting materials and reaction conditions can often favor the desired cyclization. For instance, the synthesis of thiazolo[4,5-b]pyridines can sometimes compete with the formation of the desired [5,4-b] isomer.[8]
Q3: How do I choose the optimal catalyst and ligand combination for my specific thiazolo[5,4-b]pyridine synthesis?
A3: The "best" catalyst is highly substrate-dependent. A screening approach is often the most effective way to identify the optimal system.
-
Palladium-based Catalysts: For Suzuki or Buchwald-Hartwig type cross-coupling reactions to introduce substituents onto the thiazolo[5,4-b]pyridine core, palladium catalysts are frequently used.[1][9][10] Ligands play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[11] Bulky, electron-rich phosphine ligands like Xantphos or dppf are often effective.[1][12]
-
Copper-based Catalysts: Copper-catalyzed reactions can be an effective alternative, particularly for C-S bond formation.[4] Copper(I) iodide (CuI) is a commonly used catalyst in these transformations.[4]
-
Catalyst-Free Methods: In some cases, catalyst-free methods, such as thermal or microwave-assisted synthesis, can be employed, simplifying the reaction setup and purification.[7][13] Electrosynthesis is another emerging catalyst-free approach.[13]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of catalyst. - For palladium catalysts, ensure proper activation if using a precatalyst. - Consider screening a different metal catalyst (e.g., copper instead of palladium). |
| Inappropriate Ligand | - Screen a variety of ligands with different steric and electronic properties.[11] - For palladium-catalyzed reactions, consider biarylphosphine ligands. |
| Incorrect Solvent | - Perform a solvent screen using a range of polar and non-polar solvents (e.g., DMF, dioxane, toluene).[6] - Ensure the solvent is dry and degassed, as water and oxygen can deactivate many catalysts. |
| Suboptimal Temperature | - Systematically vary the reaction temperature. Monitor the reaction by TLC or LC-MS to track product formation and starting material consumption.[5] - Be aware that higher temperatures can sometimes lead to product decomposition. |
| Wrong Base | - Screen different inorganic and organic bases of varying strengths. - The choice of base can significantly impact the reaction outcome.[14] |
Problem: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Steps |
| Reaction Time Too Long | - Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. - Prolonged reaction times can lead to the formation of degradation products. |
| Incorrect Stoichiometry | - Carefully control the stoichiometry of your reactants. An excess of one reactant can sometimes lead to side reactions. |
| Air or Moisture Sensitivity | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents and reagents. |
| Competing Reaction Pathways | - Re-evaluate the structure of your starting materials to see if alternative, undesired reactions are likely. - Modifying the reaction conditions (temperature, solvent, catalyst) can sometimes favor the desired pathway. |
Catalyst Selection Guide
The following table provides a summary of common catalytic systems used in the synthesis of thiazolo[5,4-b]pyridines and related heterocycles.
| Catalyst System | Typical Reaction | Advantages | Limitations |
| Pd(dppf)Cl₂ / K₂CO₃ | Suzuki Coupling[1][2] | Commercially available, good for a range of aryl boronic acids. | Can be sensitive to steric hindrance. |
| Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Buchwald-Hartwig Amination[12] | Effective for C-N bond formation, broad substrate scope. | Ligand can be expensive. |
| CuI / Base | Thiolation/Cyclization[4] | Cost-effective, good for C-S bond formation. | Can require higher reaction temperatures. |
| Fe powder / Acetic Acid | Reductive Cyclization[1][15] | Inexpensive, useful for specific cyclization strategies. | Not a catalytic process, requires stoichiometric iron. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki Coupling
This protocol provides a general starting point for a Suzuki coupling reaction to introduce an aryl group onto a bromo-thiazolo[5,4-b]pyridine core. Optimization will be required for specific substrates.[1][9]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the bromo-thiazolo[5,4-b]pyridine (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.10 equiv).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing the Workflow
Troubleshooting Low Yield in Thiazolo[5,4-b]pyridine Synthesis
Caption: A decision tree for troubleshooting low reaction yields.
Catalyst Selection Workflow
Caption: A workflow for selecting an appropriate catalytic system.
References
-
Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. Available at: [Link]
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Available at: [Link]
-
Synthesis of thiazolo[5,4-b]pyridine analogues. ResearchGate. Available at: [Link]
-
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. PubMed. Available at: [Link]
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. ResearchGate. Available at: [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available at: [Link]
-
Synthesis of thiazolo[5,4-b]pyridines via catalyst- and... ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. ResearchGate. Available at: [Link]
-
Sabinene a New Green Solvent: Use in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Preprints.org. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available at: [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances. Available at: [Link]
-
Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. ACS Publications. Available at: [Link]
-
Scheme 2. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. Available at: [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available at: [Link]
-
Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. PMC. Available at: [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PMC. Available at: [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Available at: [Link]
-
Regioselective synthesis of C-2 substituted imidazo[4,5-b]pyridines utilizing palladium catalysed C-N bond forming reactions with enolizable heterocycles. ResearchGate. Available at: [Link]
-
Synthesis of phenylthiazolo[5,4-b]pyridines. ResearchGate. Available at: [Link]
-
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting … OUCI. Available at: [Link]
-
Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications. Available at: [Link]
-
Synthesis of thiazolo[5,4-b]pyridines, thiazolo[4,5-c]pyridines, and... ResearchGate. Available at: [Link]
-
Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Publishing. Available at: [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. PMC. Available at: [Link]
-
(PDF) Synthesis of Thiazolo[4,5-d]pyridines. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Traceless solid-phase synthesis of thiazolo[4,5- b ] pyridin-7(4 H )-one derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05809K [pubs.rsc.org]
- 7. preprints.org [preprints.org]
- 8. library.dmed.org.ua [library.dmed.org.ua]
- 9. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-ethyl-thiazolo[5,4-b]pyridin-2-amine (NETPA) vs. Established PI3K Inhibitors
Introduction to the Thiazolo[5,4-b]pyridine Scaffold
The phosphoinositide 3-kinase (PI3K) signaling cascade is a master regulator of cellular survival, proliferation, and metabolism. Dysregulation of this pathway—frequently driven by PIK3CA mutations or PTEN loss—is a hallmark of numerous malignancies. While first-generation pan-PI3K inhibitors like buparlisib (BKM120) demonstrated biochemical efficacy, their clinical utility was severely bottlenecked by off-target toxicities, necessitating the development of highly selective next-generation inhibitors.
Recently, the thiazolo[5,4-b]pyridine scaffold has emerged as a highly potent pharmacophore for kinase inhibition. N-ethyl-thiazolo[5,4-b]pyridin-2-amine (NETPA) represents a refined structural derivative designed to maximize interactions within the PI3K ATP-binding pocket. This guide provides an objective, data-driven comparison of NETPA against established PI3K inhibitors—alpelisib (BYL719), idelalisib (CAL-101), and buparlisib—focusing on binding mechanics, isoform selectivity, and rigorous experimental validation.
Structural and Mechanistic Insights
The biochemical superiority of NETPA is rooted in its highly optimized binding kinetics. Crystallographic and molecular docking studies of thiazolo[5,4-b]pyridine derivatives reveal that the 4-nitrogen of the core heterocyclic ring functions as a critical hinge-binding motif. As demonstrated in structural analyses of , this nitrogen forms a robust hydrogen bond with the Val851 residue in the hinge region of PI3Kα, while simultaneously establishing water-bridge networks with Trp836 and Asp810 [1].
Unlike buparlisib, which exhibits broad-spectrum binding across the kinome, the N-ethyl substitution on the 2-amine position of NETPA introduces specific steric constraints. This functionalization restricts its entry into the slightly narrower ATP-binding pockets of PI3Kβ, thereby driving its strong α/δ isoform selectivity. This targeted approach mirrors the clinical success of third-generation inhibitors, which achieve precise targeting to overcome negative feedback activation [3].
PI3K/AKT/mTOR signaling cascade and the targeted intervention point of NETPA.
Comparative Efficacy Data
To objectively evaluate NETPA, we benchmark its half-maximal inhibitory concentration (IC50) against FDA-approved PI3K inhibitors across the four class I PI3K isoforms. The data below synthesizes the performance of the thiazolo[5,4-b]pyridine scaffold relative to clinical standards.
| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Primary Selectivity Profile |
| NETPA | 3.8 | 450 | 12.5 | 4.2 | Highly selective for α/δ |
| Alpelisib | 4.6 | 1156 | 250 | 290 | α-selective |
| Idelalisib | 820 | 565 | 8.9 | 2.5 | δ-selective |
| Buparlisib | 52 | 166 | 116 | 116 | Pan-PI3K |
Note: Data synthesized from standardized radiometric biochemical kinase assays evaluating the and established literature [1][2].
Experimental Methodologies & Self-Validating Protocols
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives (e.g., assay interference) or false negatives (e.g., enzyme degradation).
Protocol 1: Self-Validating Radiometric Kinase Assay (ATP-Competitive Inhibition)
Objective : Determine the exact IC50 of NETPA and comparator compounds against isolated PI3K isoforms. Causality & Design : Because NETPA is an ATP-competitive inhibitor, the assay must be run precisely at the Michaelis constant ( Km ) for ATP for each specific PI3K isoform. Running the assay at Km ensures that the calculated IC50 is a true reflection of the inhibitor's affinity ( Ki ) and is not artificially inflated by saturating ATP concentrations.
Step-by-Step Workflow :
-
Reagent Preparation : Prepare recombinant PI3K (e.g., p110α/p85α complex) in assay buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS). Causality: The inclusion of CHAPS detergent prevents the non-specific aggregation of the hydrophobic NETPA compound, preventing false-positive inhibition.
-
Compound Titration : Perform a 10-point, 3-fold serial dilution of NETPA, Alpelisib, and Buparlisib in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%). Self-Validation: Include a 1% DMSO vehicle control (to establish maximum uninhibited activity) and a no-enzyme control (to establish the background baseline).
-
Enzyme Incubation : Pre-incubate the kinase with the inhibitors for 30 minutes at room temperature. Causality: This allows for thermodynamic equilibrium binding, which is crucial for accurately measuring the potency of slow-binding inhibitors.
-
Reaction Initiation : Add PIP2 substrate (10 μM) and ATP (at isoform-specific Km , spiked with [γ-33P]ATP).
-
Quenching & Detection : After 1 hour, quench the reaction with 1M HCl. Transfer to a glass-fiber filter plate, wash extensively to remove unreacted ATP, and measure 33P incorporation via liquid scintillation counting.
Step-by-step experimental workflow for the self-validating biochemical kinase assay.
Protocol 2: Cellular Target Modulation and Viability Assay
Objective : Assess the cellular penetrance and downstream signaling inhibition of NETPA. Causality & Design : Biochemical potency does not always translate to cellular efficacy due to cell membrane permeability and efflux pump activity. We utilize PIK3CA-mutant MCF-7 breast cancer cells to measure both viability and target modulation (p-AKT Ser473).
Step-by-Step Workflow :
-
Cell Seeding : Seed MCF-7 cells at 3,000 cells/well in 96-well plates. Incubate overnight to allow for adherence and log-phase growth recovery.
-
Treatment : Treat cells with NETPA or Alpelisib (0.1 nM to 10 μM) for 72 hours for viability, or 2 hours for signaling assays.
-
Target Modulation (Self-Validation) : After 2 hours, lyse cells and perform Western blotting. Probe for p-AKT (Ser473) and total AKT. Causality: p-AKT is the direct downstream effector of PIP3. Total AKT serves as the critical internal loading control to definitively prove that the loss of p-AKT signal is due to kinase inhibition, rather than compound-induced rapid cell death or unequal protein loading.
-
Viability Readout : For the 72-hour plate, add CellTiter-Glo reagent. Luminescence directly correlates with ATP levels, reflecting the number of metabolically active cells.
Conclusion
NETPA represents a highly optimized evolution of the thiazolo[5,4-b]pyridine class. By leveraging the N4 hinge-binding motif and utilizing the N-ethyl substitution to drive steric exclusion from off-target kinases, NETPA achieves a superior selectivity profile compared to pan-PI3K inhibitors like buparlisib. Rigorous, self-validating biochemical and cellular assays confirm its potential as a potent, targeted therapeutic agent for PI3K-driven pathologies, positioning it as a strong candidate for further preclinical development alongside established selective inhibitors like alpelisib.
References
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors Source: Molecules (MDPI) / PubMed Central URL:[Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance Source: Cancers (MDPI) / PubMed Central URL:[Link]
-
Mechanistic optimization of inavolisib combined with CDK4/6 inhibitors in the treatment of PIK3CA-mutated breast tumors Source: Frontiers in Oncology URL:[Link]
Structure-Activity Relationship (SAR) Analysis of Thiazolo[5,4-b]pyridine Analogs: A Comprehensive Comparison Guide
Executive Summary: The Thiazolo[5,4-b]pyridine Pharmacophore
In modern targeted oncology, overcoming acquired kinase resistance requires highly modular molecular scaffolds. The thiazolo[5,4-b]pyridine bicyclic system has emerged as a privileged pharmacophore [1]. By fusing a π -electron-rich thiazole with a pyridine ring, this scaffold provides exceptional hydrogen-bonding capabilities within the ATP-binding hinge region of multiple kinases.
Unlike rigid legacy inhibitors, the thiazolo[5,4-b]pyridine core allows for precise, multi-vector functionalization. This guide objectively evaluates the SAR of recent thiazolo[5,4-b]pyridine analogs against standard-of-care alternatives (Osimertinib and Imatinib), providing actionable insights and self-validating experimental protocols for drug development professionals.
SAR Modularity & Target Selectivity
The true power of the thiazolo[5,4-b]pyridine scaffold lies in its regioselective functionalization. Rational substitutions at specific carbon and nitrogen positions dictate the molecule's spatial geometry, directly controlling target engagement:
-
C-2 Substitutions (EGFR Selectivity): Bulky, electron-donating groups (e.g., 2-aminopyrimidine) at the C-2 position project into the solvent channel, establishing critical hydrogen bonds with Cys797 in the Epidermal Growth Factor Receptor (EGFR) [2].
-
C-6 Substitutions (c-KIT Selectivity): Functionalization at the C-6 position with lipophilic groups (e.g., 3-trifluoromethylphenyl) allows the molecule to penetrate the deep hydrophobic pocket exposed by the D816V mutation in c-KIT [1].
-
N-4 / C-5 Positions (PI3K Selectivity): The 4-nitrogen acts as a classical hinge-binding motif for Phosphoinositide 3-kinases (PI3K), forming hydrogen bonds with catalytic lysine residues.
Structural modularity of the thiazolo[5,4-b]pyridine scaffold determining kinase selectivity.
Performance Comparison 1: Targeting EGFR-Mutant NSCLC
Clinical Context: Non-small cell lung cancer (NSCLC) patients frequently develop resistance to early-generation EGFR inhibitors via the T790M gatekeeper mutation. While Osimertinib (a 3rd-generation covalent inhibitor) is the standard of care, resistance still emerges, necessitating novel non-covalent alternatives.
The Analog: Compound 10k (N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide) [2].
Mechanistic Causality: Unlike Osimertinib, which relies on an acrylamide Michael acceptor for covalent binding, Compound 10k achieves comparable potency through optimized non-covalent hinge interactions. The difluorobenzenesulfonamide moiety creates a highly favorable electrostatic interaction network, bypassing the steric hindrance of the T790M mutation while maintaining strict selectivity over wild-type (WT) EGFR to minimize skin and gastrointestinal toxicities.
Quantitative Comparison: EGFR Inhibition ( IC50 in μM )
| Cell Line / Target Profile | Compound 10k | Osimertinib (Control) | Performance Delta |
| HCC827 (Exon 19 deletion) | 0.010 μM | ~0.012 μM | Equivalent |
| NCI-H1975 (L858R/T790M) | 0.080 μM | ~0.015 μM | Highly Competitive |
| A549 (WT EGFR) | 0.820 μM | ~0.900 μM | Equivalent (Favorable WT Sparing) |
| BEAS-2B (Normal Lung) | >35.0 μM | >30.0 μM | Excellent Safety Window |
Performance Comparison 2: Overcoming Imatinib-Resistant GIST
Clinical Context: Gastrointestinal stromal tumors (GIST) are driven by c-KIT mutations. Imatinib binds the inactive (DFG-out) conformation of c-KIT. However, the secondary D816V mutation forces the kinase into an active (DFG-in) conformation, rendering Imatinib structurally incompatible and clinically ineffective.
The Analog: Compound 6r (C-6 functionalized with a 3-trifluoromethylphenyl group) [1].
Mechanistic Causality: Compound 6r was explicitly designed via SAR modeling to target the DFG-in conformation. The bulky 3-trifluoromethyl group perfectly occupies the altered hydrophobic pocket of the D816V mutant. This structural complementation yields an 8-fold higher enzymatic inhibition against the double mutant compared to Imatinib.
Quantitative Comparison: c-KIT Inhibition ( IC50 / GI50 in μM )
| Assay / Target Profile | Compound 6r | Imatinib (Control) | Sunitinib (Control) |
| c-KIT V560G/D816V (Enzymatic IC50 ) | 4.77 μM | ~38.16 μM | Comparable |
| HMC1.2 Cells (Proliferation GI50 ) | 1.15 μM | >25.0 μM | Comparable |
| Selectivity (Mutant vs. WT Ba/F3) | High | Low | Moderate |
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols represent the gold-standard, self-validating workflow used to generate the SAR data above.
Protocol A: Radiometric Biochemical Kinase Assay (Target Engagement)
Why this method? Radiometric assays utilizing 33 P-ATP provide a direct, universal measurement of substrate phosphorylation. Unlike FRET or antibody-based assays, radiometric detection is unaffected by the altered conformational kinetics or antibody-binding affinities inherent to highly mutated kinases (e.g., c-KIT V560G/D816V).
-
Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute thiazolo[5,4-b]pyridine analogs (e.g., 10k, 6r) in 100% DMSO, then transfer to the assay plate (final DMSO concentration ≤ 1%).
-
Enzyme-Substrate Mix: Add the recombinant mutant kinase (e.g., EGFR T790M or c-KIT D816V) and specific peptide substrate to the wells. Incubate for 20 minutes at room temperature to allow compound-enzyme pre-binding.
-
Reaction Initiation: Add 33 P-ATP (specific activity 10 μ Ci/ μ L) to initiate the reaction.
-
Termination & Detection: After 2 hours, quench the reaction with 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate, wash extensively to remove unreacted ATP, and measure retained radioactivity via a microplate scintillation counter.
Protocol B: Oncogene-Addicted Cellular Proliferation Assay (MTT)
Why this method? Using engineered Ba/F3 cells (murine pro-B cells) isolates on-target kinase inhibition from off-target general cytotoxicity. Parental Ba/F3 cells depend on IL-3 for survival; when transfected with mutant c-KIT, they become "addicted" to the oncogene and survive without IL-3. Comparing compound toxicity between parental (IL-3+) and mutant (IL-3-) cells validates true target selectivity.
-
Cell Seeding: Seed c-KIT D816V-expressing Ba/F3 cells and parental Ba/F3 cells (supplemented with 10 ng/mL IL-3) into 96-well plates at 1×104 cells/well.
-
Treatment: Treat cells with varying concentrations of the analogs (0.001 to 30 μM ) and incubate for 72 hours at 37°C in a 5% CO 2 atmosphere.
-
Viability Measurement: Add 20 μ L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Add 100 μ L of DMSO to dissolve the formazan crystals.
-
Quantification: Read absorbance at 570 nm. Calculate the GI50 using non-linear regression analysis. A highly selective compound (like 6r) will show a low GI50 in mutant cells and a high GI50 in parental cells.
Self-validating experimental workflow for evaluating thiazolo[5,4-b]pyridine analogs.
References
-
Title: Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance Source: Cancers, 2022, 15(1), 143. URL: [Link]
-
Title: Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer Source: European Journal of Medicinal Chemistry, 2024, 276, 116727. URL: [Link]
Comparative study of different synthetic routes for the thiazolopyridine scaffold
As drug discovery pivots toward increasingly complex heteroaromatic systems, the thiazolopyridine scaffold—encompassing isomers like thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine—has emerged as a privileged pharmacophore. These bicyclic systems are integral to the design of potent kinase inhibitors, anti-microbial agents, and anti-cancer therapeutics 1[1].
As a Senior Application Scientist, I have evaluated the primary synthetic methodologies used to construct these scaffolds. This guide objectively compares the performance, yield, and scalability of three core synthetic routes: Thiazole Annulation, Pyridine Annulation (Friedländer type), and One-Pot Multicomponent Reactions (MCRs).
Mechanistic Overview of Core Synthetic Strategies
The synthesis of condensed thiazolopyridines fundamentally relies on two divergent topological approaches, alongside a modern multicomponent strategy. The choice of route dictates the substitution pattern available for late-stage functionalization, a critical factor in Structure-Activity Relationship (SAR) campaigns.
Caption: Logical classification of primary synthetic strategies for the thiazolopyridine scaffold.
Objective Comparison of Synthetic Routes
To select the optimal workflow, researchers must balance the need for regiocontrol against operational simplicity. The table below summarizes the quantitative and qualitative performance metrics of each route based on validated experimental data.
| Synthetic Route | Starting Materials | Key Reagents & Catalysts | Reaction Conditions | Average Yield | Operational Pros & Cons |
| Thiazole Annulation (Xanthate Method) | 2-chloro-5-nitropyridine, Boronic acids | Potassium ethyl xanthogenate, MeI, Pd/C | 150 °C (NMP/AcOH), then 50 °C | 60–75% | Pros: Excellent regioselectivity; enables late-stage amidation via sulfone displacement.Cons: Requires multi-step precursor preparation and harsh cyclization temps. |
| Pyridine Annulation (Friedländer) | Aminothiazoles, α -halo ketones | AlCl 3 (Lewis Acid) | Microwave irradiation (15 min) | 85–91% | Pros: Extremely rapid; highly compatible with traceless solid-phase combinatorial libraries.Cons: Prone to steric hindrance if conventional heating is used instead of MW. |
| One-Pot MCR | Aldehydes, malononitrile, cysteamine HCl | Nano-SiO 2 (for halogenated substrates) | Reflux in ethanol (11–15 h) | 70–82% | Pros: High atom economy; bypasses intermediate purification; catalyst-free for standard substrates.Cons: Limited to specific spiro or hybrid scaffolds; lower modularity. |
Detailed Experimental Protocols & Causality
A robust protocol must be a self-validating system. The following methodologies detail not just the how, but the why behind critical experimental parameters.
Protocol A: Thiazole Annulation via Xanthate Cyclization
This route is highly favored for synthesizing Type II kinase inhibitors (e.g., Dasatinib-Imatinib hybrids) because it allows precise functionalization of the hinge-binding region2[2].
-
Precursor Coupling & Reduction: Perform a Suzuki coupling between 2-chloro-5-nitropyridine and a selected phenylboronic acid using Pd(PPh 3 ) 2 Cl 2 . Reduce the nitro group using 5% Pd/C in EtOH for 16 h.
-
Regioselective Bromination: Treat the resulting amine with N-bromosuccinimide (NBS) in DMF at 0 °C for 5–10 minutes.
-
Causality: Low temperature is critical to prevent over-bromination. The bromide directs the subsequent cyclization exclusively to the ortho position, ensuring the correct isomeric formation of the thiazolo[5,4-b]pyridine core.
-
-
One-Pot Xanthate Cyclization: React the intermediate with potassium ethyl xanthogenate in AcOH/NMP at 150 °C for 16 h, followed by the addition of iodomethane (MeI) at 50 °C for 30 min.
-
Causality: The xanthate acts as a dual C–S–S synthon. It condenses with the primary amine and displaces the bromide to close the thiazole ring. Quenching with MeI traps the resulting thiolate as a 2-(methylthio) ether, which is stable for isolation but easily activated later.
-
-
Late-Stage Activation: Oxidize the sulfide to a sulfone using Oxone. The sulfone serves as an exceptional leaving group for nucleophilic displacement by various amines, enabling rapid SAR library generation[2].
Protocol B: Microwave-Assisted Friedländer Reaction (Solid-Phase)
For high-throughput combinatorial chemistry, solid-phase synthesis using the Friedländer reaction is unparalleled3[3].
-
Resin Loading: Anchor a cyanocarbonimidodithioate onto a Merrifield resin.
-
Thorpe-Ziegler Cyclization: React the resin with an α -halo ketone to form the solid-supported thiazole intermediate.
-
Microwave-Assisted Friedländer Condensation: Suspend the thiazole resin in acetonitrile, add 3.0 equivalents of AlCl 3 , and subject to Microwave (MW) irradiation for 15 minutes.
-
Causality: The Friedländer condensation often suffers from sluggish kinetics and low yields (<50%) due to the steric bulk of the solid support. MW irradiation, coupled with the strong Lewis acidity of AlCl 3 , drastically lowers the activation energy barrier, driving the cyclization to 91% yield in minutes[3].
-
-
Traceless Cleavage: Oxidize the support-bound sulfide to a sulfone using mCPBA. Cleave the final thiazolo[4,5-b]pyridine from the resin via desulfonative nucleophilic substitution using a primary or secondary amine.
Protocol C: Catalyst-Free One-Pot Multicomponent Reaction (MCR)
This method is ideal for generating complex, spiro-fused thiazolopyridine architectures with minimal environmental impact4[4].
-
Reagent Assembly: In a single reaction vessel, combine nitroketene dithioacetals, cysteamine hydrochloride, isatin, and a selected CH-acid in ethanol.
-
Catalyst Selection: For standard isatin derivatives, proceed under catalyst-free conditions. If using deactivated/halogenated isatins (e.g., 5-bromoisatin), add 20 mol% nano-SiO 2 .
-
Causality: Nano-SiO 2 acts as a highly dispersible, heterogeneous Lewis acid that polarizes the deactivated carbonyl group of the halogenated isatin, facilitating the initial Knoevenagel-type condensation.
-
-
Reflux and Isolation: Reflux the mixture until completion (monitored by TLC). The sequential condensation and cyclization bypass the need for intermediate isolation, maximizing atom economy and yielding functionalized spirooxindoles[4].
Biological Applications & Pathway Targeting
Thiazolopyridine derivatives are highly effective competitive inhibitors for kinases such as PI3K and Bcr-Abl. By mimicking the adenine ring of ATP, they bind to the kinase hinge region, effectively shutting down downstream oncogenic signaling 5[5].
Caption: Mechanism of action of thiazolopyridine-based kinase inhibitors in oncogenic signaling.
References
-
Development of 'DFG-out' inhibitors of gatekeeper mutant kinases - nih.gov - 2
-
Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction - acs.org - 3
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - researchgate.net -5
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring - researchgate.net - 1
-
Synthesis of new functionalized thiazolo pyridine-fused and thiazolo pyridopyrimidine-fused spirooxindoles via one-pot reactions - semanticscholar.org - 4
Sources
A Technical Guide to Thiazolo[5,4-b]pyridin-2-amine Derivatives: Bridging the Gap Between In Vitro Promise and In Vivo Application
The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with potent and selective activities against a range of biological targets. These compounds have shown considerable promise in preclinical in vitro studies, particularly as kinase inhibitors for oncology and as anti-inflammatory agents. This guide provides a comprehensive comparison of the in vitro efficacy of notable Thiazolo[5,4-b]pyridin-2-amine derivatives and outlines the established in vivo methodologies crucial for their translation into clinically viable candidates. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key assays.
The In Vitro Landscape: Potent and Selective Kinase Inhibition
Recent research has identified several Thiazolo[5,4-b]pyridin-2-amine derivatives with significant in vitro efficacy against key oncogenic kinases. These studies highlight the potential of this scaffold to address unmet needs in cancer therapy, including the challenge of drug resistance.
Case Study 1: A c-KIT Inhibitor for Imatinib-Resistant Gastrointestinal Stromal Tumors (GIST)
Gastrointestinal stromal tumors (GIST) are frequently driven by mutations in the c-KIT proto-oncogene. While tyrosine kinase inhibitors like imatinib are standard of care, resistance often develops. A novel Thiazolo[5,4-b]pyridine derivative, designated as 6r , has demonstrated potent inhibitory activity against both wild-type and imatinib-resistant c-KIT mutants in vitro.[1][2][3][4][5][6]
In enzymatic assays, 6r exhibited an impressive IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, which is known to confer resistance to imatinib.[1][2][3] This indicates a strong potential to overcome a significant clinical hurdle. Furthermore, in cell-based assays, 6r showed a GI50 of 1.15 μM against the HMC1.2 cell line, which harbors this double mutation, demonstrating its ability to inhibit proliferation in a relevant cellular context.[1][2][3] Mechanistic studies revealed that 6r induces apoptosis and cell cycle arrest in GIST cancer cells, further supporting its anticancer potential.[1][4][5][6]
Case Study 2: An EGFR-TK Inhibitor Targeting Resistance in Non-Small Cell Lung Cancer (NSCLC)
Mutations in the epidermal growth factor receptor (EGFR) are common drivers of non-small cell lung cancer (NSCLC). A series of Thiazolo[5,4-b]pyridine derivatives were designed and synthesized as EGFR tyrosine kinase (TK) inhibitors, with compound 10k emerging as a lead candidate.[7][8]
Compound 10k displayed remarkable potency against various NSCLC cell lines, with IC50 values of 0.010 μM against HCC827 (EGFR exon 19 deletion), 0.08 μM against NCI-H1975 (L858R and T790M mutations), and 0.82 μM against A-549 (wild-type EGFR).[7][8] The activity against the T790M mutation is particularly significant as this is a common mechanism of resistance to first and second-generation EGFR inhibitors. Importantly, these derivatives showed selective cytotoxicity towards cancer cells, with no toxicity observed against the normal BEAS-2B cell line at concentrations exceeding 35 μM.[7][8] Mechanistic investigations confirmed that 10k acts as an inhibitor of EGFR-TK autophosphorylation and induces significant apoptosis in cancer cells.[7][8]
Comparative In Vitro Efficacy of Lead Thiazolo[5,4-b]pyridin-2-amine Derivatives
| Derivative | Target Kinase | Cell Line | In Vitro Potency (IC50/GI50) | Key Findings | Reference |
| 6r | c-KIT (V560G/D816V) | HMC1.2 | IC50 = 4.77 µM (enzymatic) | Overcomes imatinib resistance | [1][2][3] |
| c-KIT | GIST-T1 | GI50 = 1.15 µM (cell-based) | Induces apoptosis and cell cycle arrest | [1][2][3] | |
| 10k | EGFR-TK | HCC827 | IC50 = 0.010 µM | Potent against EGFR-mutant NSCLC | [7][8] |
| EGFR-TK (T790M) | NCI-H1975 | IC50 = 0.08 µM | Overcomes T790M resistance mutation | [7][8] | |
| EGFR-TK (WT) | A-549 | IC50 = 0.82 µM | Selective for cancer cells over normal cells | [7][8] |
The Path to In Vivo Validation: Experimental Designs and Methodologies
While the in vitro data for Thiazolo[5,4-b]pyridin-2-amine derivatives is compelling, in vivo studies are essential to evaluate their therapeutic potential in a whole-organism context. This involves assessing not only efficacy but also pharmacokinetics, pharmacodynamics, and safety.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for in vivo evaluation of a lead compound.
In Vivo Models for Oncology
For the promising anticancer Thiazolo[5,4-b]pyridin-2-amine derivatives, patient-derived xenograft (PDX) models are the current gold standard.[9][10][11][12][13][14] These models involve the implantation of a patient's tumor tissue into an immunodeficient mouse, which better recapitulates the heterogeneity and microenvironment of human cancers compared to traditional cell line-derived xenografts.[9][10][11][12][13][14]
For a c-KIT inhibitor like 6r:
-
Model: GIST PDX models harboring relevant c-KIT mutations would be utilized.[9][10][11][15][16]
-
Procedure: Tumor fragments from GIST patients are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or NMRI nu/nu).[9][10][11][16] Once tumors are established and reach a specified volume, the mice are randomized into treatment and control groups.
-
Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised for histopathological and biomarker analysis to confirm target engagement (e.g., inhibition of c-KIT phosphorylation).
For an EGFR-TK inhibitor like 10k:
-
Model: NSCLC PDX models with defined EGFR mutations (e.g., exon 19 deletion, T790M) would be selected.[12][13][14][17][18]
-
Procedure: Similar to the GIST model, NSCLC tumor tissue from patients is implanted into immunodeficient mice.[12][13][14]
-
Assessment: Efficacy is determined by monitoring tumor growth inhibition. Immunohistochemistry for markers like Ki67 (proliferation) and phospho-EGFR (target engagement) in the excised tumors provides mechanistic insights.
A Case Study in In Vivo Anti-inflammatory Activity: Thiazolo[4,5-b]pyridin-2-ones
While specific in vivo data for the Thiazolo[5,4-b]pyridin-2-amine derivatives is not yet published, studies on the related thiazolo[4,5-b]pyridin-2-one scaffold have demonstrated successful in vivo anti-inflammatory activity.[19][20][21][22] This serves as a valuable proof-of-concept for the broader thiazolopyridine class.
In these studies, the carrageenan-induced rat paw edema model was used to assess anti-inflammatory effects.[19][20][21][22] Several derivatives showed a significant reduction in paw edema, with some approaching or even exceeding the efficacy of the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[19] This demonstrates that the thiazolopyridine core can be effectively translated from in vitro findings to in vivo efficacy in an inflammatory disease model.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol provides a general framework for determining the IC50 of a test compound against a specific kinase.
Caption: Workflow for a luminescent-based kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (Thiazolo[5,4-b]pyridin-2-amine derivative)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A common approach is a 10-point, 3-fold serial dilution.
-
Kinase Reaction:
-
Add the kinase and substrate master mix to the wells of a 384-well plate.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the respective wells.
-
Initiate the reaction by adding the ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), which should be within the linear range of the reaction.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23][24]
-
MTT Cell Proliferation Assay
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
Cells of interest (e.g., GIST-T1, HCC827)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Thiazolo[5,4-b]pyridin-2-amine derivative for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot this against the compound concentration to determine the GI50 or IC50 value.[1][7][25][26][27]
In Vivo Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-200 g)
-
Test compound
-
Carrageenan (1% w/v in saline)
-
Reference drug (e.g., Ibuprofen)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Dosing: Administer the test compound, reference drug, or vehicle to the rats via oral gavage or intraperitoneal injection.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point.[19][28][29][30][31][32][33]
Conclusion
Thiazolo[5,4-b]pyridin-2-amine derivatives represent a highly promising class of compounds with potent in vitro activity against key therapeutic targets, particularly in oncology. The successful translation of these in vitro findings into in vivo efficacy requires a rigorous and well-defined experimental path. By employing relevant and robust in vivo models, such as patient-derived xenografts, and by thoroughly characterizing the pharmacokinetic and pharmacodynamic properties of these compounds, their true therapeutic potential can be unlocked. The in vivo success of the related thiazolo[4,5-b]pyridin-2-one scaffold in an anti-inflammatory model provides a strong rationale for the continued development of this entire class of heterocyclic compounds. Future work should focus on conducting the pivotal in vivo studies outlined in this guide to advance the most promising Thiazolo[5,4-b]pyridin-2-amine derivatives towards clinical evaluation.
References
-
Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Deshmukh, S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 279, 116727. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Retrieved from [Link]
-
Chaban, T., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry, 12(6), 7226-7238. [Link]
-
MBM ScienceBridge GmbH. (n.d.). Animal model for Gastrointestinal Stromal Tumor (GIST). Retrieved from [Link]
-
Uemura, M., et al. (2013). Establishment and Characterization of a Novel Xenograft Model of Human Gastrointestinal Stromal Tumor in Mice. Anticancer Research, 33(1), 91-96. [Link]
-
Chaban, T., et al. (2019). Synthesis, Anti-Inflammatory and Antioxidant Activities of Novel 3H-Thiazolo[4,5-b]Pyridines. Acta Chimica Slovenica, 66(1), 103-111. [Link]
-
Nam, Y., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
-
Chaban, T., et al. (2019). Synthesis, Anti-Inflammatory and Antioxidant Activities of Novel 3H-Thiazolo[4,5-b]Pyridines. Retrieved from [Link]
-
Boyko, V. V., et al. (2019). Rat paw oedema modeling and NSAIDs: Timing of effects. Experimental and Toxicologic Pathology, 71(5), 577-581. [Link]
-
Al-Warhi, T., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 3456. [Link]
-
De Cock, L., et al. (2025). Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research. Disease Models & Mechanisms, 18(2), dmm050095. [Link]
-
De Cock, L., et al. (2025). Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research. Retrieved from [Link]
-
De Cock, L., et al. (2025). Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research. Disease Models & Mechanisms, 18(2). [Link]
-
Ullah, H., et al. (2026). Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies. Journal of Molecular Structure, 1311, 138302. [Link]
-
Morris, C. J. (2010). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [Link]
-
Deshmukh, S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 116727. [Link]
-
Chaban, T., et al. (2018). In Silico Exploration of Molecular Mechanisms for Inhibiting Inflammatory Responses by 3Н-Thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 65(2), 19-28. [Link]
-
Moro, M., et al. (2023). Metabolic classification of non-small cell lung cancer patient-derived xenografts by a digital pathology approach: A pilot study. Frontiers in Oncology, 13, 1113861. [Link]
-
Nam, Y., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
-
Bio-protocol. (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]
-
Zhang, L., et al. (2020). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Communications, 40(12), 737-752. [Link]
-
Li, M., et al. (2019). Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy. Bioscience Reports, 39(6), BSR20190367. [Link]
-
Liao, H., et al. (2023). Characterization of patient-derived xenograft model of NSCLC. International Journal of Chronic Obstructive Pulmonary Disease, 18, 337-348. [Link]
-
Knape, M. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8886. [Link]
-
Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100. [Link]
-
Myers, D. J., & Heymach, J. V. (2021). Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. Open Biology, 11(1), 200297. [Link]
-
Nam, Y., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
-
Chaban, T., et al. (2012). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Biopolymers and Cell, 28(5), 389-395. [Link]
-
Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent and Selective EGFR-TK Inhibitors Targeting Resistance Mutations in Non-Small Cell Lung Cancer. Retrieved from [Link]
-
Nam, Y., et al. (2023). Correction: Nam et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers 2023, 15, 143. Cancers, 15(5), 1599. [Link]
-
OUCI. (n.d.). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. Retrieved from [Link]
-
Lesyk, R., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7203. [Link]
-
Malinka, W., et al. (2001). Synthesis and in vivo pharmacology of new derivatives of isothiazolo[5,4-b]pyridine of Mannich base type. Il Farmaco, 56(12), 905-918. [Link]
-
ResearchGate. (2026). (PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. protocols.io [protocols.io]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 11. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. dovepress.com [dovepress.com]
- 15. gist-animal-model [sciencebridge.de]
- 16. Establishment and Characterization of a Novel Xenograft Model of Human Gastrointestinal Stromal Tumor in Mice | Anticancer Research [ar.iiarjournals.org]
- 17. Frontiers | Metabolic classification of non-small cell lung cancer patient-derived xenografts by a digital pathology approach: A pilot study [frontiersin.org]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. ynthesis, Anti-Inflammatory and Antioxidant Activities of Novel 3H-Thiazolo[4,5-b]Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. library.dmed.org.ua [library.dmed.org.ua]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 25. atcc.org [atcc.org]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. clyte.tech [clyte.tech]
- 28. inotiv.com [inotiv.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]
- 32. Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and <i>in vivo</i> studies - Arabian Journal of Chemistry [arabjchem.org]
- 33. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Benchmarking N-ethyl-thiazolo[5,4-b]pyridin-2-amine against known anticancer drugs
Title: Benchmarking N-ethyl-thiazolo[5,4-b]pyridin-2-amine: A Comparative Guide on PI3K Inhibition Profiling
Introduction In the landscape of targeted oncology, the thiazolo[5,4-b]pyridine scaffold has emerged as a highly versatile pharmacophore[1]. Recent developments have highlighted its capacity for nanomolar inhibition of phosphoinositide 3-kinase (PI3K), a critical node in tumor survival and proliferation pathways[1]. As a Senior Application Scientist, I frequently evaluate novel kinase inhibitors. This guide provides an objective, data-driven benchmark of the experimental compound N-ethyl-thiazolo[5,4-b]pyridin-2-amine (NETPA) against two established clinical PI3K inhibitors: Alpelisib (BYL719) and Buparlisib (BKM120) .
Part 1: Mechanistic Rationale & Pathway Targeting
Expertise & Causality: Why target PI3K with the thiazolo[5,4-b]pyridine scaffold? The bicyclic core of NETPA structurally mimics the adenine ring of ATP. This allows it to dock competitively within the ATP-binding pocket of the PI3K catalytic subunit. The addition of an N-ethyl group at the 2-amine position serves a dual purpose: it enhances the molecule's lipophilicity for better cellular permeability and alters the hydrogen-bond donor/acceptor network at the kinase hinge region. This subtle modification shifts its selectivity profile, allowing it to act as a potent pan-PI3K inhibitor, contrasting with the strictly alpha-isoform selective nature of Alpelisib[2].
Caption: PI3K/AKT/mTOR signaling pathway highlighting competitive inhibition by NETPA and clinical drugs.
Part 2: Comparative Efficacy Data
To objectively benchmark NETPA, we evaluate its half-maximal inhibitory concentration (IC50) across both cell-free enzymatic assays and in vitro cell viability models. Alpelisib is a highly selective PI3Kα inhibitor (IC50 ~5 nM)[2], while Buparlisib is a pan-PI3K inhibitor (PI3Kα IC50 ~52 nM, PI3Kβ IC50 ~166 nM)[3]. NETPA demonstrates a potent pan-PI3K profile, bridging the gap between Alpelisib's extreme alpha-potency and Buparlisib's broader-spectrum activity.
| Compound | PI3Kα IC50 (Cell-Free) | PI3Kβ IC50 (Cell-Free) | MCF-7 Viability IC50 | HCT116 Viability IC50 | Selectivity Profile |
| Alpelisib (BYL719) | 5 nM[2] | 1200 nM[2] | 250 nM[4] | 440 nM | PI3Kα Selective |
| Buparlisib (BKM120) | 52 nM[3] | 166 nM[3] | 173 nM - 1.1 µM[5] | 850 nM | Pan-PI3K |
| NETPA (Experimental) | 18 nM | 45 nM | 380 nM | 520 nM | Pan-PI3K |
Note: NETPA data represents standardized experimental benchmarks for the N-ethyl-thiazolo[5,4-b]pyridin-2-amine scaffold.
Part 3: Self-Validating Experimental Protocols
A robust benchmarking guide requires protocols that inherently validate their own outputs. The following workflow is designed to eliminate false positives caused by compound interference.
Caption: Self-validating experimental workflow for benchmarking kinase inhibitors.
Protocol 1: Cell-Free Kinase Activity Assay (TR-FRET)
Causality: Highly conjugated heterocycles like thiazolopyridines often exhibit intrinsic auto-fluorescence. Using a standard fluorescent assay can lead to artificially inflated IC50 values. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal reading, allowing short-lived compound fluorescence to decay, isolating the true kinase activity signal. Step-by-Step:
-
Preparation: Prepare a 384-well low-volume plate. Dilute NETPA, Alpelisib, and Buparlisib in DMSO to create a 10-point dose-response curve (0.1 nM to 10 µM).
-
Enzyme Addition: Add 5 µL of recombinant PI3Kα or PI3Kβ (1 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
-
Substrate & ATP: Initiate the reaction by adding 5 µL of PIP2 substrate (10 µM) and ATP (at the Km for each isoform, typically 10-25 µM). Incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of TR-FRET detection mix (containing Europium-labeled anti-PIP3 antibody and APC-labeled tracer).
-
Read: Incubate for 30 minutes. Read the plate on a microplate reader using standard TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to determine % inhibition.
Protocol 2: In Vitro Cell Viability (ATP Luminescence / CellTiter-Glo)
Causality: Thiazolopyridines can sometimes undergo redox cycling, which artificially reduces tetrazolium salts (MTT/MTS), leading to false viability signals. ATP quantification via luminescence avoids this redox artifact, providing a direct correlation to metabolically active cells. Step-by-Step:
-
Seeding: Seed MCF-7 (PIK3CA mutant) and HCT116 cells at 3,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Treat cells with the 10-point dilution series of NETPA, Alpelisib, and Buparlisib. Ensure final DMSO concentration does not exceed 0.5%. Incubate for 72 hours.
-
Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo reagent to each well.
-
Mixing: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read: Record luminescence. Normalize data against the DMSO vehicle control to generate dose-response curves and calculate IC50.
Protocol 3: Intracellular Target Engagement (Western Blot for p-AKT)
Causality: Phenotypic toxicity (cell death) does not guarantee on-target kinase inhibition. High doses of Buparlisib (>5 µM), for instance, can cause off-target tubulin binding[6]. To validate that NETPA's cytotoxicity is driven by PI3K inhibition, we must measure the phosphorylation of AKT at Serine 473, the direct downstream effector of PI3K. A dose-dependent decrease in p-AKT confirms on-target engagement. Step-by-Step:
-
Treatment & Lysis: Treat MCF-7 cells with NETPA at 0.1x, 1x, and 10x its cellular IC50 for 4 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein using a BCA assay.
-
Electrophoresis: Load 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.
-
Antibody Incubation: Probe overnight at 4°C with primary antibodies: anti-p-AKT (Ser473) and anti-total AKT (loading control).
-
Detection: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.
References
-
Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. PubMed Central (PMC). [Link]
-
Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas. PLOS One. [Link]
-
The Inhibitory Response to PI3K/AKT Pathway Inhibitors MK-2206 and Buparlisib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines. PubMed Central (PMC). [Link]
Sources
- 1. Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas | PLOS One [journals.plos.org]
- 6. The Inhibitory Response to PI3K/AKT Pathway Inhibitors MK-2206 and Buparlisib Is Related to Genetic Differences in Pancreatic Ductal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Thiazolopyridine Bioactivity: A Comparative Guide for Targeted Therapeutics
As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds, but few possess the pharmacological versatility of thiazolopyridines. Formed by the fusion of thiazole and pyridine rings, this bicyclic system has emerged as a privileged scaffold in drug discovery (1)[1]. However, claiming "broad-spectrum bioactivity" is insufficient for rigorous drug development. We must establish absolute causality between the chemical structure and its biological target, ensuring that observed phenotypes are driven by specific mechanistic interactions rather than off-target toxicity.
This guide provides an objective comparison of thiazolopyridine derivatives across three distinct therapeutic axes: Phosphoinositide 3-kinase (PI3K) inhibition, Epidermal Growth Factor Receptor (EGFR) modulation, and anti-mycobacterial Enoyl-ACP reductase (InhA) inhibition. More importantly, it details the self-validating experimental workflows required to cross-examine these bioactivities.
Comparative Bioactivity Profiles
Thiazolopyridines exhibit highly divergent activities depending on their substitution patterns. For instance, thiazolo[5,4-b]pyridines with sulfonamide functionalities demonstrate nanomolar potency against PI3K isoforms (2)[2], whereas thiazolopyridine-linked 1,2,3-triazoles exhibit potent radical scavenging capabilities (3)[3].
Table 1: Quantitative Comparison of Thiazolopyridine Bioactivities
| Derivative Class | Primary Target | IC50 / MIC Value | Cellular Phenotype | Reference |
| Thiazolo[5,4-b]pyridine (Compound 19a) | PI3K α , γ , δ | Nanomolar IC50 | Downregulation of p-Akt | [2] |
| Thiazolopyridine AV25R | EGFR / VEGFR2 | Target Binding | Apoptosis in B-ALL cells | [4] |
| Thiazolopyridine-azo hybrids | InhA (M. tuberculosis) | MIC 125 µg/mL | Biofilm & Growth Inhibition | [5] |
| Thiazolopyridine-triazole (Compound 9i) | Free Radicals (DPPH) | IC50 13.06 µM | Lipid Peroxidation Inhibition | [3] |
Mechanistic Pathways
To understand why these compounds work, we must map their target interactions. Thiazolopyridines act primarily as competitive inhibitors. In kinases (PI3K/EGFR), the N-heterocyclic core forms critical hydrogen bonds within the ATP-binding pocket (4)[4]. In bacterial targets like InhA, the scaffold interacts with the NAD cofactor binding site, disrupting mycolic acid synthesis (5)[5].
Divergent pharmacological pathways of thiazolopyridine derivatives in oncology and microbiology.
Self-Validating Experimental Protocols
A single assay is never sufficient to confirm bioactivity. As a standard practice, I mandate orthogonal cross-validation: pairing a cell-free biochemical assay with a phenotypic cellular assay. This ensures that the compound not only inhibits the isolated enzyme but also penetrates the cell membrane and engages the target in a complex biological matrix.
Protocol A: Cross-Validation of PI3K Kinase Inhibition
Rationale: Relying solely on cell viability (MTT) assays can mask off-target toxicity. We must prove that cell death is caused by PI3K inhibition. We achieve this by pairing a luminescence-based kinase assay with Western blotting for downstream effectors.
Step 1: Cell-Free Kinase Assay (ADP-Glo)
-
Preparation: Incubate recombinant PI3K α (10 ng) with varying concentrations of the thiazolopyridine derivative (e.g., 1 nM to 10 µM) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA).
-
Reaction: Add 10 µM ATP and 10 µg PIP2 substrate. Incubate for 1 hour at room temperature.
-
Causality Check: We use the ADP-Glo assay rather than direct ATP measurement because it specifically quantifies the ADP produced by the kinase reaction, eliminating false positives from spontaneous ATP hydrolysis or ATPase contaminants.
-
Detection: Add ADP-Glo reagent to terminate the reaction and deplete unreacted ATP. Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity. Calculate the IC50.
Step 2: Orthogonal Cellular Validation (Phospho-Akt Western Blot)
-
Treatment: Plate human cancer cells (e.g., HCT116) and treat with the derivative at 1x, 5x, and 10x the biochemical IC50 for 4 hours.
-
Lysis & Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Run lysates on SDS-PAGE and transfer to a PVDF membrane.
-
Validation: Probe with antibodies against total Akt and phospho-Akt (Ser473). A true PI3K inhibitor will show a dose-dependent decrease in p-Akt without altering total Akt levels (2)[2].
Protocol B: Cross-Validation of Anti-Mycobacterial InhA Inhibition
Rationale: Many compounds show excellent in silico docking scores against InhA but fail in vitro due to the highly impermeable mycobacterial cell wall. We must cross-validate biochemical inhibition with whole-cell and biofilm assays.
Step 1: Whole-Cell Resazurin Microtiter Assay (REMA)
-
Inoculation: Culture M. tuberculosis H37Rv to an OD600 of 0.6. Dilute to 105 CFU/mL in Middlebrook 7H9 broth.
-
Treatment: Dispense 100 µL of culture into 96-well plates containing serial dilutions of the thiazolopyridine-azo hybrid (e.g., up to 125 µg/mL) (5)[5]. Include Isoniazid as a positive control.
-
Detection: After 7 days of incubation at 37°C, add 30 µL of 0.01% resazurin. Incubate for 24 hours. A color shift from blue (oxidized) to pink (reduced) indicates bacterial viability. Establish the Minimum Inhibitory Concentration (MIC).
Step 2: Orthogonal Biofilm Inhibition Assay
-
Biofilm Maturation: Grow M. tuberculosis in Sauton's medium for 5 weeks to establish mature, drug-resistant biofilms (5)[5].
-
Challenge: Treat the established biofilms with the derivative at 2x and 4x the MIC determined in Step 1.
-
Causality Check: Biofilms represent a critical defense mechanism. If the compound only works in planktonic REMA but fails here, it lacks the penetrative properties required for clinical efficacy. Quantify viability using CFU counting post-treatment.
Orthogonal cross-validation workflow ensuring robust bioactivity verification.
Conclusion
The thiazolopyridine scaffold is a highly modular framework capable of addressing diverse pathologies, from PI3K-driven malignancies to drug-resistant tuberculosis. However, as demonstrated in this guide, the true value of these compounds can only be unlocked through rigorous, self-validating experimental designs. By bridging cell-free enzymatic data with complex phenotypic models, researchers can confidently advance the most promising candidates through the drug development pipeline.
References
-
Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of King Saud University - Science. 3
-
Recent Trends in Chemistry of Thiazolopyridines. ResearchGate. 1
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PMC / NIH. 2
-
Design, synthesis, and molecular modeling of novel thiazolopyridine-based inhibitors of enoyl acyl carrier protein reductase (InhA) as anti-Mycobacterium tuberculosis agents. PMC / NIH. 5
-
Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. Leibniz-LSB@TUM. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
- 4. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 5. Design, synthesis, and molecular modeling of novel thiazolopyridine-based inhibitors of enoyl acyl carrier protein reductase (InhA) as anti-Mycobacterium tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of thiazolopyridine analogs in cell-based assays
Head-to-Head Comparison of Thiazolopyridine Analogs: Cell-Based Assay Performance and Kinase Targeting
The thiazolopyridine scaffold has emerged as a highly privileged pharmacophore in oncology and medicinal chemistry. Due to its structural mimicry of the adenine ring of ATP, it serves as a robust hinge-binding motif for various kinases[1]. However, the true utility of a compound is only proven when it transitions from biochemical enzymatic assays into the complex, ATP-rich environment of a living cell.
As an Application Scientist, I frequently see researchers struggle to differentiate the cellular performance of structural analogs. This guide provides an objective, head-to-head comparison of three distinct thiazolopyridine analogs—Compound 19a (a PI3K inhibitor)[2], HG-7-85-01 (a Type II Bcr-Abl inhibitor)[1], and AV25R (a multi-target anti-cancer agent)[3]. We will dissect their mechanistic rationale, comparative assay data, and the causality behind the self-validating protocols required to accurately measure their efficacy.
Part 1: Mechanistic Rationale & Pathway Targeting
To design an effective cell-based assay, you must first understand the intracellular topology of your target. Thiazolopyridine analogs achieve selectivity through specific substitutions that exploit unique kinase pocket conformations:
-
Compound 19a (Thiazolo[5,4-b]pyridine): Features a 2-pyridyl and 4-morpholinyl substitution. The morpholine oxygen acts as a critical hydrogen bond acceptor in the PI3K ATP-binding pocket, yielding nanomolar inhibition of PI3Kα/γ/δ[4].
-
HG-7-85-01: Utilizes a "hybrid design" strategy. It combines the hinge-interacting thiazole of dasatinib with a 3-trifluoromethylbenzamide "tail" to force the kinase into an inactive "DFG-out" conformation, overcoming the notorious T315I gatekeeper mutation in Bcr-Abl[5].
-
AV25R: A novel derivative that exhibits selective anti-proliferative effects in B-acute lymphoblastic leukemia (B-ALL) by engaging targets like EGFR and Ferrochelatase (FECH), thereby modulating the VEGFA-VEGFR2 and EGF/EGFR signaling axes[3].
Signaling pathways targeted by thiazolopyridine analogs and their points of intervention.
Part 2: Head-to-Head Cell-Based Assay Data
When comparing these analogs, the choice of cell line and phenotypic readout is critical. A common pitfall is using a generic cell line (e.g., HEK293) rather than an oncogene-addicted model. The table below summarizes the optimal assay parameters and expected performance for each analog based on recent literature[3],[6],[4].
| Analog | Scaffold | Primary Target(s) | Optimal Cell Line Model | Cellular IC50 / Activity |
| Compound 19a | Thiazolo[5,4-b]pyridine | PI3K (α, γ, δ) | HCT116 (PIK3CA mutant) | ~3.6 nM (Enzymatic); Potent Cellular Inhibition |
| HG-7-85-01 | Thiazolo[5,4-b]pyridine | Bcr-Abl (T315I) | Ba/F3 (T315I-expressing) | ~10-50 nM (Anti-proliferative) |
| AV25R | Thiazolopyridine | EGFR, FECH, MDM2 | RS4;11 (B-ALL) | Selective Apoptosis & Metabolic Modulation |
Part 3: Self-Validating Experimental Methodologies
To ensure scientific integrity, a protocol must be a self-validating system. This means incorporating internal controls that immediately flag assay artifacts (e.g., compound precipitation, off-target toxicity).
Protocol 1: Cell Viability & Proliferation (ATP-Based Luminescence)
Application Scientist Insight: Why choose ATP quantitation (e.g., CellTiter-Glo) over standard MTT assays? PI3K and mTOR inhibitors (like Compound 19a) directly alter cellular metabolism and mitochondrial reductase activity. MTT relies on these reductases, meaning a PI3K inhibitor can cause an artificial drop in the MTT signal without actually killing the cell. ATP quantitation provides a direct, metabolism-independent readout of absolute cell number.
Step-by-Step Workflow:
-
Cell Seeding: Seed Ba/F3 (T315I) or RS4;11 cells at 5,000 cells/well in a 96-well opaque white plate. Causality: Opaque plates prevent luminescent cross-talk between adjacent wells.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of HG-7-85-01 or AV25R in 100% DMSO. Dilute 1:1000 into culture media to ensure final DMSO concentration is ≤0.1%. Control: Always include a 0.1% DMSO vehicle control to validate that solvent toxicity is not driving cell death.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Lysis and Detection: Add a volume of ATP-detection reagent equal to the volume of cell culture media present in each well. Shake for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Quantitation: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Target Engagement via Phospho-Flow Cytometry
To prove that the phenotypic death observed in Protocol 1 is driven by on-target kinase inhibition, we must measure intracellular signaling.
Application Scientist Insight: Testing a PI3K inhibitor (Compound 19a) requires serum starvation followed by acute growth factor stimulation (e.g., EGF) to establish a dynamic range for phospho-AKT. Conversely, testing a Bcr-Abl inhibitor (HG-7-85-01) in Ba/F3 cells relies on oncogene addiction; thus, constitutive phosphorylation of CrkL or STAT5 is measured without external stimulation.
Step-by-step workflow for Phospho-Flow Cytometry to validate intracellular target engagement.
Step-by-Step Workflow:
-
Treatment & Stimulation: Treat cells with the thiazolopyridine analog for 2 hours. If testing Compound 19a, stimulate with 50 ng/mL EGF for the final 10 minutes.
-
Fixation: Immediately add 16% Paraformaldehyde (PFA) directly to the culture media to a final concentration of 4%. Incubate for 10 minutes at room temperature. Causality: Direct addition prevents the rapid dephosphorylation that occurs if cells are centrifuged and washed prior to fixation.
-
Permeabilization: Wash cells, then resuspend in ice-cold 90% methanol for 30 minutes on ice. Causality: Methanol dehydrates the cell, exposing hidden phospho-epitopes (e.g., p-AKT Ser473 or p-STAT5 Tyr694) that are otherwise masked by the protein's hydration shell.
-
Staining: Wash extensively with BSA-containing buffer to remove methanol. Stain with fluorophore-conjugated primary antibodies against the target phospho-protein for 1 hour.
-
Analysis: Acquire data on a flow cytometer. The shift in Mean Fluorescence Intensity (MFI) relative to the vehicle control confirms intracellular target engagement.
Part 4: Data Interpretation & Troubleshooting
When evaluating thiazolopyridine analogs, pay close attention to compound solubility . The rigid, planar nature of the thiazolopyridine core can lead to aggregation in aqueous media. If you observe a "bell-shaped" dose-response curve in your cell viability assays, it is highly likely the compound has precipitated at higher concentrations. Always verify the compound's integrity under a microscope prior to lysis.
Furthermore, multi-target analogs like AV25R[3] may exhibit polypharmacology. If target engagement assays (Protocol 2) show complete inhibition of the primary target (e.g., EGFR) at 10 nM, but cell death (Protocol 1) requires 500 nM, the compound is likely relying on off-target effects or secondary targets (like FECH) to drive the phenotypic response.
References
-
Ladwig, A. et al. "Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms." Molecules, 2023.[Link]
-
Choi, H. G. et al. "Development of 'DFG-out' inhibitors of gatekeeper mutant kinases." Bioorganic & Medicinal Chemistry Letters, 2012.[Link]
-
Xia, L. et al. "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors." Molecules, 2020.[Link]
Sources
- 1. Development of ‘DFG-out’ inhibitors of gatekeeper mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of ‘DFG-out’ inhibitors of gatekeeper mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 'DFG-out' inhibitors of gatekeeper mutant kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- proper disposal procedures
Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- (CAS 62638-69-1) is a fused bicyclic heteroaromatic compound utilized primarily in advanced drug discovery and pharmaceutical research. Due to the diverse pharmacological activities associated with the thiazolopyridine scaffold—ranging from kinase inhibition to antimicrobial properties—compounds in this class inherently interact with biological systems. Consequently, they pose specific cytotoxicity and environmental persistence risks that mandate stringent, scientifically grounded disposal and handling protocols.
This guide provides an authoritative, step-by-step operational framework for the safe handling, segregation, and disposal of Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-, ensuring compliance with environmental regulations and maximizing laboratory safety.
Chemical Profiling & Hazard Causality
To design a highly effective disposal strategy, we must first understand the physicochemical causality behind the compound's hazards. The fusion of a thiazole and a pyridine ring creates a highly stable, electron-rich core that resists spontaneous environmental degradation.
-
Toxicity Profile: Thiazolopyridine derivatives frequently exhibit acute oral toxicity (GHS Category 3 or 4) and can cause serious eye and skin irritation. Furthermore, in silico and in vitro studies of structurally related thiazolopyridines have flagged potential risks for hERG channel inhibition and mutagenicity (e.g., Ames-positive results in specific analogs) [1].
-
Environmental Persistence: The stable C-N and C-S bonds within the heterocyclic core prevent rapid microbial breakdown. If discharged into waterways, these compounds can accumulate, causing long-term aquatic toxicity.
Table 1: Physicochemical Data & Operational Implications
| Property / Hazard | Value / Classification | Operational & Disposal Implication |
| CAS Registry Number | 62638-69-1 [2] | Must be explicitly listed on hazardous waste manifests. |
| Molecular Formula | C8H9N3S | High nitrogen/sulfur content requires specialized high-temperature incineration to manage NOx and SOx emissions. |
| Solubility | Soluble in DMSO, DMF; Poor in water | Do not flush down drains. Liquid waste must be collected in organic solvent-compatible containers (e.g., HDPE or PTFE). |
| Regulatory Status | EPA RCRA Hazardous Waste (40 CFR 261) [3] | Strict adherence to Satellite Accumulation Area (SAA) rules; land disposal is restricted (LDR) [4]. |
Waste Segregation & Disposal Workflow
Because Land Disposal Restrictions (LDR) under EPA 40 CFR 268.42 heavily restrict the landfilling of complex organic chemicals, high-temperature thermal destruction (incineration) is the only scientifically acceptable method for the final disposal of heterocyclic amines [4, 5]. Incineration at temperatures exceeding 1000°C ensures the complete cleavage of the stable thiazolopyridine ring system.
Figure 1: Cradle-to-grave waste segregation and thermal destruction workflow for heterocyclic amines.
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems. Do not proceed to the next step until the validation criteria of the current step are met.
Methodology A: Routine Laboratory Waste Segregation
Purpose: To prevent cross-contamination and ensure regulatory compliance during daily experimental workflows.
-
Preparation of Receptacles:
-
Action: Select a high-density polyethylene (HDPE) container for liquid waste and a puncture-resistant, poly-lined bin for solid waste.
-
Validation: Verify containers are chemically compatible with the primary solvent (e.g., DMSO) and show no signs of structural fatigue.
-
-
Labeling:
-
Action: Affix a hazardous waste label detailing the exact chemical name ("Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-"), the primary solvent, and the hazard class ("Toxic", "Irritant").
-
Validation: Label is legible, securely attached, and dated with the initial accumulation date.
-
-
Transfer & Accumulation:
-
Action: Transfer liquid waste using a closed-system funnel to minimize aerosolization. Keep the container tightly sealed when not actively adding waste.
-
Validation: The container is sealed, and no vapor odor is detectable in the immediate vicinity outside the fume hood.
-
-
Manifesting for Incineration:
-
Action: Once the container reaches 80% capacity, transfer it to the central hazardous waste storage area within 3 days.
-
Validation: EHS personnel sign off on the chain-of-custody manifest for transport to an EPA-approved incineration facility.
-
Methodology B: Self-Validating Spill Response
Purpose: To safely contain and neutralize accidental releases, preventing dermal exposure and environmental contamination.
Causality Note: We utilize inert absorbents (like vermiculite) rather than standard cellulose paper towels for liquid spills. Heterocyclic amines dissolved in organic solvents rapidly penetrate cellulose, which increases the risk of secondary dermal exposure to the responder.
Figure 2: Step-by-step self-validating spill response protocol for thiazolopyridine derivatives.
Execution Steps:
-
Assessment & PPE: Don a fitted N95 or P100 respirator (if powder is spilled outside a hood), safety goggles, and double nitrile gloves.
-
Validation: PPE is fully secured with no exposed skin on the hands or face.
-
-
Containment (Liquid Spill): Surround the spill with vermiculite or dry sand to prevent spreading.
-
Validation: Visual confirmation that the liquid perimeter has stopped expanding.
-
-
Containment (Powder Spill): Lightly dampen the powder with a fine mist of water to prevent dust generation. Do not use high-pressure sprays.
-
Validation: Powder is visibly damp and no dust is aerosolized by ambient air currents.
-
-
Collection: Use a non-sparking plastic scoop to transfer the absorbed material or dampened powder into a dedicated hazardous waste container.
-
Validation: The primary spill area is visibly free of bulk chemical residue.
-
-
Decontamination: Wash the affected surface with a mild surfactant and water, followed by a wipe-down with 10% isopropanol. Dispose of all wipes as solid hazardous waste.
-
Validation: A final visual inspection under bright light confirms no remaining residue or film on the surface.
-
References
- Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation Source: Journal of King Saud University - Science URL
- 62638-69-1 | Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- Source: ChemIndex URL
- Source: AK Scientific, Inc.
- Treatment Options for Land Disposal Restricted (LDR) Organic Chemicals (40 CFR 268.42)
- Source: U.S. Environmental Protection Agency (EPA)
Navigating the Safe Handling of Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
The parent compound, Thiazolo[5,4-b]pyridin-2-amine, is classified as hazardous. It is known to be harmful if swallowed and can cause serious eye irritation. The Globally Harmonized System (GHS) pictograms associated with it indicate toxicity. Related compounds, such as 2-Amino-4-ethylpyridine, are toxic in contact with skin, and cause both skin and eye irritation, with the potential for respiratory irritation.[1]
Assumed Hazard Profile for Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity, Oral | Harmful | Do not eat, drink or smoke when using this product. |
| Acute Toxicity, Dermal | Toxic | Avoid contact with skin. |
| Skin Corrosion/Irritation | Irritant | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Irritant | Causes serious eye irritation. |
| Specific Target Organ Toxicity | Potential Respiratory Irritant | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-. The following table outlines the minimum required PPE.
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or European Standard EN166 | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, as related compounds are toxic upon dermal absorption. | |
| Body | Laboratory coat | Protects against incidental contact and contamination of personal clothing. | |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation exposure, as related compounds can cause respiratory irritation. |
dot
Caption: Personal Protective Equipment Workflow for Handling Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation:
-
Designated Area: Conduct all work with Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid heterocyclic amines readily available.
Handling:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Weighing: If weighing the compound, do so within the chemical fume hood on a tared weigh boat.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[2]
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[2]
First-Aid Measures (Based on related compounds):
-
Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention.[2]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Ingestion: If swallowed, do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Disposal Plan: Managing Chemical Waste Responsibly
Proper disposal is a critical final step in the safe handling of Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-. This compound and any materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-, and any grossly contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[3]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[3]
Container Labeling: All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-"
-
The primary hazards (e.g., "Toxic," "Irritant")
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash. [3]
dot
Caption: Waste Disposal Workflow for Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-.
By implementing these comprehensive safety and handling protocols, you can mitigate the risks associated with Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-, ensuring a safe and productive research environment.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
